molecular formula C7H9NO2S B195637 Methyl 3-amino-4-methylthiophene-2-carboxylate CAS No. 85006-31-1

Methyl 3-amino-4-methylthiophene-2-carboxylate

货号: B195637
CAS 编号: 85006-31-1
分子量: 171.22 g/mol
InChI 键: YICRPERKKBDRSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is a pharmaceutical intermediate with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . Its primary research and industrial value lies in its role as a key building block in the synthesis of Articaine , an amide-type local anesthetic API widely used in dental procedures . Articaine is distinguished as the only anesthetic containing a thiophene ring . The compound has a melting point of 85-88 °C and can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is intended for research purposes only and is not approved for human consumption . Researchers should note that it is classified as an irritant (GHS07) and should handle it with appropriate personal protective equipment including gloves and eyeshields .

属性

IUPAC Name

methyl 3-amino-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICRPERKKBDRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234070
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-31-1
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85006-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-methyl-2-thenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA24473AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] The information herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is an organic compound featuring a thiophene ring substituted with amino, methyl, and methyl carboxylate groups.[3]

  • IUPAC Name: this compound[4]

  • CAS Number: 85006-31-1[1][2][5][6][7][8]

  • Molecular Formula: C₇H₉NO₂S[1][5][7][8][9][10]

  • Synonyms: 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, Articaine impurity I (PhEur)[2][4][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 171.22 g/mol [1][4][5][8]
Appearance White to light yellow or pale yellow crystal powder[1][2][7]
Melting Point 85-88 °C[1][5][9]
Boiling Point (Predicted) 318.6 ± 37.0 °C at 760 mmHg[1][2][9]
Density (Predicted) 1.264 ± 0.06 g/cm³[1][2][9]
Solubility Water: 1 g/L at 35 °C. Soluble in Chloroform (Slightly) and Methanol (Slightly).[9]
pKa (Predicted) 1.71 ± 0.10[9]
Flash Point >100 °C[2][9]
Refractive Index (Predicted) 1.586[2][9]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, standard methodologies for organic compounds can be applied. An example protocol for melting point determination is provided below.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Apparatus and Materials:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[11]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. The melting point is reported as this range.

A general workflow for the synthesis of this compound is described in the literature, which can be a prerequisite for physicochemical analysis.[12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a synthesized organic compound like this compound.

G Figure 1: General Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis (IR, NMR) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Purification->Chromatography Data_Analysis Data Analysis and Comparison MP->Data_Analysis Solubility->Data_Analysis Spectroscopy->Data_Analysis Chromatography->Data_Analysis Report Technical Report Generation Data_Analysis->Report

A generalized workflow for physicochemical characterization.

Safety and Handling

This compound is classified as an irritant.[9] It is irritating to the eyes, respiratory system, and skin.[9] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[11] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Applications in Drug Development

This compound is a versatile building block in organic synthesis.[3] It is primarily utilized as a pharmaceutical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its structural features, including the amino group and the thiophene ring, make it a valuable precursor for the development of novel therapeutic agents.[3] For instance, it is a known intermediate in the synthesis of Articaine.[7] It is also used in the preparation of benzimidazol thienylamine compounds.[15]

References

An In-depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85006-31-1

This technical guide provides a comprehensive overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a thiophenecarboxylic acid derivative.[1] It presents as a white to off-white or light yellow crystalline powder.[2][3] The compound's properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number 85006-31-1[1][2]
Molecular Formula C₇H₉NO₂S[1][2]
IUPAC Name This compound[1]
Synonyms 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester, 3-Aminoarticaine, Articaine impurity I[1]
EC Number 285-060-8[1]
PubChem CID 123584[1][2]
MDL Number MFCD00051822[2]
Table 2: Physical and Chemical Properties
PropertyValueReference
Molecular Weight 171.22 g/mol [1]
Melting Point 84 - 88 °C[2][4]
Appearance White to orange to green powder to crystal[2]
Flash Point > 100 °C[4]
Boiling Point 318.6 °C at 760 mmHg (Predicted)[5]
Density 1.264 g/cm³ (Predicted)[5]
Solubility Sparingly soluble in water[5]
Table 3: Spectral Data
Spectroscopy TypeKey FeaturesReference
GC-MS Available in NIST Mass Spectrometry Data Center[1]
ATR-IR Data available from SpectraBase[1]
¹H NMR Data available from NMRShiftDB[1]

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.[6] Variations of this method are prevalent in the literature.

Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol:

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

  • Heat the resulting solution to boiling.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate a sticky solid.

  • Filter the precipitate with the aid of kieselguhr.

  • Create a slurry of the kieselguhr in water and filter.

  • Basify the filtrate with ammonia.

  • Extract the aqueous layer with ether (2x).

  • Combine the ether extracts and dry over sodium sulphate.

  • Filter and evaporate the solvent to yield the final product.

Expected Yield: 1.1 g (64%) with a melting point of 82-83 °C.[7]

Synthesis from Methyl 2-Methyl-3-Oxo-Tetrahydrothiophene-2-Carbonate

An alternative synthetic route is also documented.

Experimental Protocol:

  • Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.

  • Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.

  • Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.

  • Maintain the reaction temperature at 70-90°C for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

  • Filter the resulting solid (filter cake).

  • Wash the filter cake with 500 ml of water and dry.

Expected Yield: 82.5 g (96.5%) with a purity of 98.3%.[8]

Chemical Reactivity and Applications in Drug Development

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.[2][9]

Synthesis of Articaine

A significant application of this compound is in the manufacturing of Articaine, a widely used local anesthetic in dentistry.[3][10][11] The thiophene ring, introduced via this intermediate, is a key structural feature of the Articaine molecule.[10][11]

Synthesis of Thieno[3,2-d]pyrimidines

The amino and ester functionalities of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems like thieno[3,2-d]pyrimidines.[12] These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities, including potential as 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors.[12]

Palladium-Catalyzed Direct Arylation

The thiophene ring can undergo palladium-catalyzed direct arylation reactions, allowing for the introduction of various aryl groups at the C5 position.[13] This reaction is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies. Potassium acetate is noted as a critical base to promote the desired arylation while inhibiting competing amination reactions.[13]

Synthesis of N-Acylhydrazone Derivatives

The ester group can be converted to a carbohydrazide through hydrazinolysis.[14] This intermediate can then be condensed with various aldehydes to produce N-acylhydrazone derivatives, which have been investigated for their potential as antinociceptive agents.[14]

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key synthetic workflows and a representative biological pathway involving derivatives of this compound.

Synthesis_of_Articaine_Intermediate A Methyl 3-amino-4- methylthiophene-2-carboxylate B Further Synthetic Steps A->B Intermediate C Articaine (Local Anesthetic) B->C Final Product

Caption: Synthetic pathway from the intermediate to Articaine.

Thienopyrimidine_Synthesis_Workflow cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_product Product Class A This compound B Reaction with Formamide or similar reagents A->B C Thieno[3,2-d]pyrimidin-4-one Derivatives B->C

Caption: General workflow for thieno[3,2-d]pyrimidine synthesis.

HSD17B2_Inhibition_Pathway cluster_pathway Steroid Metabolism cluster_inhibition Therapeutic Intervention Estradiol Estradiol (Active) HSD17B2 17β-HSD2 Enzyme Estradiol->HSD17B2 Substrate Estrone Estrone (Less Active) HSD17B2->Estrone Catalyzes Conversion Thieno_pyrimidine Thieno[3,2-d]pyrimidin-4-one (Inhibitor) Thieno_pyrimidine->HSD17B2 Inhibits

Caption: Inhibition of 17β-HSD2 by thienopyrimidine derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary importance lies in its role as a precursor to a variety of biologically active molecules, most notably the local anesthetic Articaine and a range of thieno[3,2-d]pyrimidine derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of medicinal chemistry and drug development.

References

In-Depth Technical Guide: Spectroscopic Data for Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a thorough analysis of the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ).[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Mass Spectrometry (MS) Data
m/zIon Assignment
171[M]⁺ (Molecular Ion)
140Fragment
139Fragment

Note: Detailed fragmentation analysis is not available in the provided search results.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

One common synthetic route involves the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[3]

Procedure:

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

  • Bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.[3]

  • After reflux, cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate the product. A sticky precipitate will form.

  • Filter the precipitate with the aid of kieselguhr.

  • Create a slurry of the kieselguhr with water and filter again.

  • Basify the filtrate with ammonia.

  • Extract the aqueous layer with ether (2x).

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[3]

Another documented method utilizes N,N-dimethylformamide as the solvent and includes anhydrous ferric chloride and cyanuric chloride.[4]

Procedure:

  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole) in N,N-dimethylformamide (435 ml).

  • Add anhydrous ferric chloride (2.43 g, 0.015 mole) and cyanuric chloride (2.77 g, 0.015 mol).

  • Add hydroxylamine hydrochloride (48.6 g, 0.7 mol).

  • Maintain the reaction temperature at 70-90°C for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

  • Filter the resulting solid, wash with 500 ml of water, and dry to obtain the product. This method reports a yield of 96.5%.[4]

Spectroscopic Analysis

The following outlines the general procedures for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are often obtained using an Attenuated Total Reflectance (ATR) technique on an FT-IR spectrometer, such as a Bruker Tensor 27.[5] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are commonly acquired using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).[5]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the spectroscopic analysis of this compound.

G start Starting Materials: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene Hydroxylamine Hydrochloride synthesis Chemical Synthesis (e.g., Reflux in Acetonitrile) start->synthesis workup Reaction Work-up & Purification (Precipitation, Filtration, Extraction, Drying) synthesis->workup product Final Product: This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of Methyl 3-amino-4-methylthiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. This document collates available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile

This compound (CAS No. 85006-31-1) is a solid with a melting point of 85-88 °C.[1] Its solubility is a critical parameter for its use in synthetic chemistry, particularly in reaction kinetics, purification, and formulation. While extensive quantitative data is not widely published, the available information provides a foundational understanding of its behavior in various solvents.

Data Presentation: Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that much of the available data is qualitative.

SolventCAS NumberSolubilityTemperature (°C)Units
Water7732-18-5135g/L
Methanol67-56-1SolubleNot SpecifiedQualitative
Chloroform67-66-3Slightly SolubleNot SpecifiedQualitative

Note: The lack of extensive quantitative data highlights an area for further experimental investigation to fully characterize this compound's solubility profile.

Experimental Protocols: Solubility Determination

The determination of solubility is a fundamental analytical procedure. The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of a Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

    • The flask is then placed in a thermostatically controlled shaker or water bath set to the desired temperature.

    • The mixture is agitated for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is established, the suspension is allowed to stand undisturbed at the constant temperature to allow the excess solid to sediment.

    • A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. The filtration should be performed quickly to minimize any temperature fluctuations that could affect solubility.

  • Analysis of the Saturated Solution:

    • The clear, saturated filtrate is then diluted with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • The concentration of the diluted solution is determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve for this compound in the same solvent is used for quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

    S = (Concentration of diluted sample) x (Dilution factor)

Considerations for Accuracy:

  • Purity of Compound and Solvent: The purity of both the solute and the solvent is critical for accurate solubility measurements.

  • Temperature Control: Temperature must be precisely controlled throughout the experiment as it significantly influences solubility.

  • Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points until the concentration remains constant.

  • pH of the Medium: For ionizable compounds, the pH of the medium can have a substantial effect on solubility. While less critical for organic solvents, any acidic or basic impurities could influence the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the Shake-Flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Conclusion start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate check_equilibrium Allow to reach equilibrium (e.g., 24-48h) agitate->check_equilibrium sediment Allow excess solid to sediment check_equilibrium->sediment filtrate Filter supernatant sediment->filtrate dilute Dilute filtrate filtrate->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_point End calculate->end_point

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility studies using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

References

Unveiling the Molecular Architecture: A Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical development. While a definitive crystal structure for this specific compound remains to be published, this document presents crucial data for researchers, including detailed experimental protocols for its synthesis and an analysis of a closely related analogue's crystal structure to infer molecular geometry and packing.

Physicochemical Properties

This compound is a thiophene derivative with the molecular formula C7H9NO2S.[1] It presents as a white to light yellow crystalline powder.[2] This compound is a valuable building block in organic synthesis, notably in the manufacturing of the dental local anesthetic, Articaine.[1]

PropertyValueSource
Molecular Formula C7H9NO2S[1][2][3][4][5]
Molecular Weight 171.22 g/mol [1][2][3][4]
Appearance White to light yellow crystal powder[2]
Melting Point 85-88 °C[2][6]
Boiling Point (Predicted) 318.6±37.0 °C[2]
Density (Predicted) 1.264±0.06 g/cm3 [2][6]
CAS Number 85006-31-1[1][3][5]
InChI Key YICRPERKKBDRSP-UHFFFAOYSA-N[5]
SMILES COC(=O)c1scc(C)c1N

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The following protocols are detailed for reproducibility in a laboratory setting.

Experimental Protocol 1: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This procedure involves the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

  • Acetonitrile (13 ml)

  • Hydroxylamine hydrochloride (0.69 g)

  • Dry ether (50 ml)

  • Kieselguhr

  • Ammonia solution

  • Sodium sulphate

Procedure:

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.

  • Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and add dry ether, which will cause a sticky precipitate to form.

  • Filter the precipitate with the aid of kieselguhr.

  • Create a slurry of the kieselguhr in water and filter again.

  • Basify the filtrate with ammonia solution and extract with ether twice.

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[7]

The synthesis workflow is depicted in the following diagram:

G Synthesis of this compound (Protocol 1) cluster_0 Reaction cluster_1 Work-up A 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene D Reflux (5 hours) A->D B Hydroxylamine hydrochloride B->D C Acetonitrile (solvent) C->D E Cooling (ice bath) D->E F Precipitation with dry ether E->F G Filtration (with kieselguhr) F->G H Aqueous work-up & Basification (Ammonia) G->H I Ether extraction H->I J Drying (Sodium sulphate) & Evaporation I->J K K J->K Final Product: This compound

Caption: Synthesis of this compound (Protocol 1).

Structural Analysis: Insights from a Close Analogue

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a closely related isomer, Ethyl 2-amino-4-methylthiophene-3-carboxylate , provides valuable insights into the likely molecular conformation and packing of the title compound. The primary differences are the positions of the amino and carboxylate groups on the thiophene ring and the nature of the ester (ethyl vs. methyl).

Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate
ParameterValue
Chemical Formula C8H11NO2S
Crystal System Triclinic
Space Group P-1
a (Å) 8.8723 (3)
b (Å) 10.1932 (4)
c (Å) 11.0456 (4)
α (°) 98.243 (3)
β (°) 101.467 (3)
γ (°) 99.112 (3)
Volume (ų) 942.34 (6)
Z 4
Density (calculated) (g/cm³) 1.391
R-factor (%) 4.6

Data obtained from the Crystallography Open Database.

Synthesis and Crystallization of the Analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate

For researchers interested in obtaining crystals for structural studies, the following protocol for the synthesis and crystallization of the analogue is provided as a reference.

Experimental Protocol 2: Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Absolute ethanol

  • Hexane

  • Ethyl acetate

  • Silica gel (100-200 mesh)

Procedure:

  • Prepare a solution of elemental sulfur and diethylamine in absolute ethanol.

  • Separately, mix acetone and ethyl cyanoacetate in absolute ethanol.

  • Add the ketone/ester mixture to the sulfur/amine solution and stir at 50°C for 3 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.

  • Obtain yellow crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in ethyl acetate.

The workflow for the synthesis and crystallization of the analogue is presented below:

G Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate cluster_0 One-Pot Synthesis cluster_1 Purification cluster_2 Crystallization A Acetone + Ethyl cyanoacetate D Stir at 50°C for 3h A->D B Elemental Sulfur + Diethylamine B->D C Absolute Ethanol (solvent) C->D E Quench with ice-water D->E F Ethyl acetate extraction E->F G Dry and Concentrate F->G H Column Chromatography (Hexane:Ethyl Acetate 7:3) G->H I Slow evaporation from saturated ethyl acetate solution H->I J J I->J Yellow Crystals

Caption: Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Conclusion

This compound is a crucial intermediate with well-defined physicochemical properties and established synthetic routes. While its own crystal structure is yet to be determined, the analysis of its close analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, offers valuable structural information for researchers in the field of drug design and development. The detailed protocols provided herein aim to facilitate further research and application of this versatile thiophene derivative.

References

biological activity of Methyl 3-amino-4-methylthiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically important compounds.[1] A specific derivative, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[2][3] Its structural features, including an amino group and a carboxylate group, make it a versatile building block for creating novel derivatives with potential therapeutic applications.[4] This technical guide provides a comprehensive overview of the biological activities reported for derivatives of this core structure, with a focus on their antimicrobial and anticancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes and pathways to support further research and development in this area.

Biological Activities

Derivatives of the this compound core have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The functionalization of this scaffold allows for the modulation of its pharmacological profile.[2][5]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential in combating microbial resistance, a critical global health challenge.[6] Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][6]

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound/Derivative ClassTarget Organism(s)Activity TypeQuantitative Data (MIC)Reference(s)
Thiophene Derivatives 4, 5, 8Colistin-Resistant Acinetobacter baumanniiAntibacterial16 - 32 mg/L (MIC₅₀)[1]
Thiophene Derivatives 4, 8Colistin-Resistant Escherichia coliAntibacterial8 - 32 mg/L (MIC₅₀)[1]
Thiophene Derivative 7Pseudomonas aeruginosaAntibacterialPotent (More than gentamicin)[7][8][9]
Benzo[b]thiophene DerivativesCandida albicans, Candida tropicalisAntifungal32 - 64 µg/mL[6]
Benzo[b]thiophene DerivativesEscherichia coli (with Polymyxin B)Antibacterial8 - 64 µg/mL[6]
3-Amino thiophene-2-carboxamidesP. aeruginosa, S. aureus, B. subtilisAntibacterialInhibition up to 86.9%[5]
Spiro-indoline-oxadiazole DerivativeClostridium difficileAntibacterial2 - 4 µg/mL[10]

MIC: Minimum Inhibitory Concentration. MIC₅₀ is the concentration that inhibits 50% of the tested isolates.

The mechanism of antibacterial action for some thiophene derivatives involves increasing bacterial membrane permeabilization and potentially binding to outer membrane proteins like CarO1, Omp33, OmpW, and OmpC.[1]

Anticancer Activity

The thiophene scaffold is also integral to the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[11][12] The mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[11][13]

Table 2: Anticancer Activity of Thiophene Derivatives

Compound/DerivativeCancer Cell Line(s)Activity TypeQuantitative Data (IC₅₀)Reference(s)
Compound 480 (Thiophene Derivative)HeLa (Cervical Cancer)Cytotoxicity12.61 µg/mL[14]
Compound 480 (Thiophene Derivative)HepG2 (Liver Cancer)Cytotoxicity33.42 µg/mL[14]
Compound 8e (Thiophene Derivative)Various (NCI-60 panel)Growth Inhibition0.411 - 2.8 µM (GI₅₀)[12]
Compound 31 (Thiophene Derivative)HepG2 (Liver Cancer)Antiproliferative11.1 nM[15]
Thienopyrimidine 3bHepG2, PC-3 (Liver, Prostate)Cytotoxicity3.105 µM (HepG2), 2.15 µM (PC-3)[13]
Thiophene-carboxamide 2bHep3B (Liver Cancer)Antiproliferative5.46 µM[16]
Thienopyrimidine 2MCF-7 (Breast Cancer)Antiproliferative4.3 µg/mL (0.013 µM)[17]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for antimicrobial and anticancer testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[18][19]

Materials:

  • Test compounds (Thiophene derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]

  • Sterile 96-well microtiter plates

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Positive control (standard antibiotic) and negative control (broth with solvent)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[18]

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells. Add the compound stock solution to the first well of each test row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[18]

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[1][20]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1][20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[20]

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[11][14]

Materials:

  • Test compounds (Thiophene derivatives)

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

  • Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[11][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Incubation: Incubate the plates for another 24-72 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[11][14]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Visualizations

Diagrams are provided to illustrate key workflows and hypothetical mechanisms relevant to the study of these derivatives.

G cluster_0 Pre-Clinical Evaluation Workflow synthesis Compound Synthesis (Thiophene Derivatives) screening Primary Screening (e.g., MIC, MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id secondary Secondary Assays (e.g., Time-Kill, Apoptosis) hit_id->secondary Active? moa Mechanism of Action (MoA) Studies secondary->moa lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis New Analogs invivo In Vivo Validation (Animal Models) lead_opt->invivo

Caption: General workflow for the evaluation of thiophene derivatives.

G cluster_pathway Hypothetical Apoptosis Pathway compound Thiophene Derivative mito Mitochondrial Stress (ΔΨm Disruption) compound->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome act_casp9 Active Caspase-9 apoptosome->act_casp9 act_casp3 Active Caspase-3 (Executioner) act_casp9->act_casp3 activates casp3 Pro-Caspase-3 casp3->act_casp3 apoptosis Apoptosis act_casp3->apoptosis cleaves substrates

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.

G cluster_sar Structure-Activity Relationship (SAR) Concept cluster_substituents Substituents at Position 3 core Thiophene-2-Carboxamide Core amino Amino Group (-NH2) Higher Activity core->amino influences hydroxyl Hydroxyl Group (-OH) Moderate Activity core->hydroxyl influences methyl Methyl Group (-CH3) Lower Activity core->methyl influences

Caption: SAR concept for antibacterial activity of thiophene-2-carboxamides.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. The available data strongly support their further investigation as both antimicrobial and anticancer agents. The presence of multiple functionalization points on the thiophene scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to design and execute further studies, aiming to translate the potential of these derivatives into novel therapeutic agents.

References

The Versatile Building Block: A Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of methyl 3-amino-4-methylthiophene-2-carboxylate, a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features make it a valuable precursor for a wide array of heterocyclic compounds, leading to the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 85006-31-1[1][2][3]
Molecular Formula C₇H₉NO₂S[2][3]
Molecular Weight 171.22 g/mol [2][3]
Appearance White to pale yellow crystal powder[3]
Melting Point 85-88 °C[2]
Purity ≥97%[2]
Storage Hygroscopic, store under inert atmosphere in a refrigerator[3]

Synthesis of this compound

The synthesis of the title compound is most commonly achieved through two primary routes: the Gewald reaction and the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[4][5] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ketone Ketone/Aldehyde Product Methyl 3-amino-4-methyl- thiophene-2-carboxylate Ketone->Product + α-Cyanoester + S₈ Cyanoester α-Cyanoester Sulfur Sulfur (S₈) Base Base (e.g., Morpholine) Base->Product Catalyst G start Methyl 3-amino-4-methyl- thiophene-2-carboxylate intermediate1 Amide Formation start->intermediate1 Acylation/Condensation intermediate2 Cyclization intermediate1->intermediate2 Base/Heat product Thieno[3,2-d]pyrimidine Derivatives intermediate2->product G start Methyl 3-amino-4-methyl- thiophene-2-carboxylate step1 Amidation with 2-chloropropionyl chloride start->step1 step2 Amination with propylamine step1->step2 step3 Salt formation with HCl step2->step3 product Articaine Hydrochloride step3->product G cluster_pathway Cancer Cell Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation PI3K PI3K PI3K->Proliferation Inhibitor Thienopyrimidine Derivatives Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative, utilizing the Gewald multicomponent reaction. The Gewald reaction offers an efficient one-pot methodology for the preparation of this heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug development. These application notes include a comprehensive experimental protocol, a summary of reaction parameters, and visualizations of the reaction workflow and mechanism.

Introduction

The Gewald reaction is a versatile and widely employed method for the synthesis of 2-aminothiophenes.[1][2] This one-pot, three-component reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[1] Polysubstituted 2-aminothiophenes are valuable intermediates in the synthesis of various biologically active compounds and materials.[3][4]

This protocol specifically details the synthesis of this compound, a compound with potential applications in pharmaceutical research.

Data Presentation

The efficiency of the Gewald reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of this compound.

Carbonyl CompoundActive Methylene CompoundBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Aldehydes/KetonesCyanoacetamidesTriethylamine (1.0)EthanolReflux2-3Good[5]
Ketones/AldehydesMalononitrile/Ethyl CyanoacetateMorpholine/Triethylamine (0.1-0.2)Ethanol/Methanol40-502-24Variable[6]
AldehydesCyanoacetamidesTriethylamine (1.0)EthanolAmbient-Good[5]
KetonesMalononitrile/Ethyl CyanoacetatePiperidinium Borate (0.2)Ethanol/Water (9:1)1000.3-1Excellent[7]
CyclohexanoneEthyl CyanoacetateDiethylamineEthanol--65-70

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Gewald reaction.

Starting Materials:
  • Propionaldehyde (Reagent Grade)

  • Methyl Cyanoacetate (Reagent Grade)

  • Elemental Sulfur (Powder)

  • Triethylamine or Morpholine (Reagent Grade)

  • Ethanol or Methanol (Anhydrous)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (optional)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1.0 equiv.), methyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent such as ethanol or methanol.[8]

  • Addition of Base: To the stirred mixture, add a catalytic amount of a base like triethylamine or morpholine (0.1-1.0 equiv.).[5][8] The addition of the base should be done at room temperature.

  • Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. If a solid precipitate forms, it is collected by filtration and washed with cold ethanol.[6]

  • Purification: If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by one of the following methods:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.[6]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[6]

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Gewald reaction.

Gewald_Workflow A Starting Materials (Propionaldehyde, Methyl Cyanoacetate, Sulfur) B Reaction Setup (Solvent, Base) A->B C Gewald Reaction (Heating and Stirring) B->C D Reaction Work-up (Cooling, Filtration/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Pure Methyl 3-amino-4- methylthiophene-2-carboxylate E->F

Caption: Experimental workflow for the Gewald synthesis.

Gewald Reaction Mechanism

The mechanism for the Gewald reaction involves three key stages, as depicted in the following diagram.

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Tautomerization & Aromatization A Propionaldehyde + Methyl Cyanoacetate + Base B Knoevenagel Adduct A->B -H2O C α,β-Unsaturated Nitrile Intermediate B->C D α,β-Unsaturated Nitrile + Sulfur (S8) C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Cyclized Intermediate G->H I This compound H->I [H+] shift

Caption: Mechanism of the Gewald reaction.

References

The Gewald Synthesis of 2-Aminothiophenes: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This multicomponent reaction offers an efficient and versatile one-pot method for constructing the thiophene ring system from readily available starting materials. This document provides a detailed protocol for performing the Gewald synthesis, including reaction mechanisms, experimental procedures, and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanism and General Workflow

The Gewald synthesis is a one-pot reaction that proceeds through three main steps: a Knoevenagel condensation, the addition of elemental sulfur, and an intramolecular cyclization followed by tautomerization.[1] The reaction is typically initiated by a base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][2][3][4] Subsequently, elemental sulfur adds to the α-carbon of this intermediate. The final step involves an intramolecular cyclization where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene ring.[1][3][4]

Numerous modifications to the original protocol exist, including the use of different bases, catalysts, solvents, and energy sources like microwave irradiation to enhance yields and shorten reaction times.[1][3]

Gewald_Synthesis_Workflow Start Starting Materials: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base/Catalyst Reaction Gewald Reaction (One-Pot Synthesis) Start->Reaction Mixing in Solvent Purification Work-up and Purification (e.g., Filtration, Recrystallization, Chromatography) Reaction->Purification Reaction Completion Product 2-Aminothiophene Product Purification->Product Analysis Characterization (e.g., NMR, MS, IR) Product->Analysis Gewald_Mechanism Reactants Carbonyl Compound + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Base->Knoevenagel Catalyzes Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S₈) Sulfur->Sulfur_Addition Intermediate2 Sulfur Adduct Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

References

Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The versatile nature of the 2-aminothiophene core allows for extensive functionalization, making it a valuable building block in the synthesis of novel drug candidates and functional materials.

The Gewald three-component reaction, first reported in 1966, remains one of the most efficient and widely utilized methods for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the desired 2-aminothiophene.[1]

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These advancements include the use of various catalysts, alternative energy sources such as microwave and ultrasound irradiation, and solvent-free reaction conditions.

These application notes provide detailed protocols for four distinct and efficient one-pot methods for the synthesis of polysubstituted 2-aminothiophenes, catering to a range of laboratory setups and green chemistry requirements. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

General Reaction Workflow

The one-pot synthesis of polysubstituted 2-aminothiophenes generally follows a straightforward workflow, from the initial setup to the final characterization of the product.

One-Pot Synthesis Workflow A Reactant Mixing (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Catalyst, Solvent) B Reaction (Heating, Ultrasound, or Ball-Milling) A->B Initiation C Reaction Monitoring (TLC) B->C Progression D Work-up (Quenching, Extraction, Washing) C->D Completion E Purification (Recrystallization or Column Chromatography) D->E Crude Product F Characterization (NMR, MS, IR) E->F Pure Product

Caption: General experimental workflow for the one-pot synthesis of 2-aminothiophenes.

Experimental Protocols

Four distinct protocols for the one-pot synthesis of polysubstituted 2-aminothiophenes are detailed below. Each protocol offers specific advantages, ranging from the use of green catalysts to solvent-free conditions.

Protocol 1: L-Proline Catalyzed Synthesis

This protocol utilizes the environmentally benign and readily available amino acid L-proline as a catalyst.[2] The reaction proceeds under mild conditions and offers good to excellent yields for a variety of substrates.[2]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Active methylene nitrile (malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Elemental sulfur (1.2 mmol, 38 mg)

  • L-proline (0.1 mmol, 11.5 mg)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Deionized water

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 25 mL round-bottom flask, add the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).

  • Add DMF (3 mL) to the flask and stir the mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[3]

Protocol 2: Piperidinium Borate Catalyzed Synthesis

This method employs a recyclable piperidinium borate salt as a conjugate acid-base catalyst, offering excellent yields in short reaction times under environmentally friendly conditions.[4][5]

Materials:

  • Ketone (1.0 mmol)

  • Active methylene nitrile (malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Elemental sulfur (1.0 mmol, 32 mg)

  • Piperidinium borate (0.2 mmol)

  • Ethanol (5 mL)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.0 mmol), and piperidinium borate (0.2 mmol).

  • Add ethanol (5 mL) and reflux the mixture with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-60 minutes.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Ultrasound-Assisted Synthesis in Water

This protocol utilizes ultrasound irradiation to promote the reaction in water, offering a green and efficient method that often leads to reduced reaction times and high yields.[6]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Sodium polysulfide (prepared in situ from Sodium Sulfide Nonahydrate (1.2 mmol, 288 mg) and Sulfur (0.2 mmol, 6.4 mg))

  • Water (5 mL)

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, prepare the sodium polysulfide solution by dissolving sodium sulfide nonahydrate (1.2 mmol) and sulfur (0.2 mmol) in water (5 mL) with stirring.

  • To this solution, add the ketone or aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 70 °C.

  • Monitor the reaction by TLC. Reactions are typically complete within 30-60 minutes.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product usually precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry.

  • Further purification can be achieved by recrystallization from ethanol.[6]

Protocol 4: Solvent-Free Synthesis via Ball-Milling

This mechanochemical approach is a highly efficient and environmentally friendly solvent-free method that utilizes high-speed ball milling to drive the reaction.[7]

Materials:

  • Ketone or aldehyde (2.0 mmol)

  • Active methylene nitrile (2.0 mmol)

  • Elemental sulfur (2.0 mmol, 64 mg)

  • Morpholine (2.0 mmol, 0.17 mL)

  • Ball mill with stainless steel grinding jars and balls

  • Spatula

Procedure:

  • To a stainless steel grinding jar, add the ketone or aldehyde (2.0 mmol), active methylene nitrile (2.0 mmol), elemental sulfur (2.0 mmol), and morpholine (2.0 mmol).

  • Add the stainless steel grinding balls to the jar.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30-60 minutes.

  • After milling, open the jar in a well-ventilated fume hood.

  • The crude product is typically a solid powder.

  • Purify the product by washing with water followed by recrystallization from ethanol or by column chromatography.[7]

Data Presentation: Substrate Scope and Yields

The following tables summarize the representative yields of polysubstituted 2-aminothiophenes synthesized using the described protocols with various substrates.

Table 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes [2]

EntryKetone/AldehydeActive Methylene NitrileTime (h)Yield (%)
1CyclohexanoneMalononitrile295
2CyclopentanoneMalononitrile388
3AcetoneMalononitrile675
44-MethylcyclohexanoneMalononitrile2.592
5CyclohexanoneEthyl Cyanoacetate485
6CyclopentanoneEthyl Cyanoacetate581

Table 2: Piperidinium Borate Catalyzed Synthesis of 2-Aminothiophenes [4]

EntryKetoneActive Methylene NitrileTime (min)Yield (%)
1CyclohexanoneMalononitrile2096
2CyclopentanoneMalononitrile2592
34-tert-ButylcyclohexanoneMalononitrile3094
4CycloheptanoneMalononitrile3590
5CyclohexanoneEthyl Cyanoacetate4588
6CyclopentanoneEthyl Cyanoacetate5085

Table 3: Ultrasound-Assisted Synthesis of 2-Aminothiophenes in Water [6]

EntryKetone/AldehydeTime (h)Yield (%)
1Cyclohexanone0.584
2Propiophenone176
3Butyrophenone168
4Isovalerophenone157
5Acetone0.586
62-Butanone0.579

Table 4: Solvent-Free Ball-Milling Synthesis of 2-Aminothiophenes [7]

EntryKetoneActive Methylene NitrileTime (h)Yield (%)
1AcetophenoneMalononitrile2441
24'-MethylacetophenoneMalononitrile2435
34'-MethoxyacetophenoneMalononitrile2438
44'-ChloroacetophenoneMalononitrile2445
5AcetophenoneEthyl Cyanoacetate2432
64'-MethylacetophenoneEthyl Cyanoacetate2428

Troubleshooting

Issue Potential Cause Solution
Low or No Yield Inactive catalystUse fresh or properly stored catalyst.
Low reaction temperatureEnsure the reaction is maintained at the optimal temperature.
Impure starting materialsPurify starting materials before use.
Insufficient reaction timeMonitor the reaction by TLC and allow it to go to completion.
Formation of Byproducts Incorrect stoichiometryCarefully measure the molar equivalents of all reactants.
Reaction temperature too highOptimize the reaction temperature to minimize side reactions.
Difficulty in Product Isolation Product is soluble in the work-up solventUse a different solvent for extraction or precipitation.
Emulsion formation during extractionAdd brine to break the emulsion.
Challenges in Purification Oily product that is difficult to recrystallizeAttempt purification by column chromatography.
Co-eluting impurities in column chromatographyTry a different solvent system for elution.

Conclusion

The one-pot synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction and its modifications offers a powerful and versatile platform for accessing a diverse range of these valuable heterocyclic compounds. The protocols detailed in these application notes provide researchers with a selection of robust and efficient methods, including green and solvent-free options, to facilitate their synthetic endeavors in drug discovery and materials science. Careful attention to reaction parameters and purification techniques will enable the successful synthesis and isolation of a wide array of 2-aminothiophene derivatives for further investigation.

References

Application Notes and Protocols: Palladium-Catalyzed Direct Arylation of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed direct C-H arylation of heterocycles is a powerful and atom-economical method for the formation of carbon-carbon bonds, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] This application note provides a detailed protocol for the direct arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate. This reaction is of significant interest as the resulting 5-aryl-3-amino-4-methylthiophene-2-carboxylate derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The described methodology focuses on the C5-selective arylation of the thiophene ring, a common and favorable reaction pathway.[1]

Reaction Principle

The direct arylation of this compound proceeds via a palladium-catalyzed C-H activation at the C5 position of the thiophene ring. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, a base to facilitate the C-H activation step, and an aryl halide as the coupling partner. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity. Potassium acetate has been identified as a particularly effective base for this transformation, as it promotes the desired direct arylation while inhibiting potential N-arylation side reactions.[3]

Data Presentation

The following table summarizes the results of the palladium-catalyzed direct arylation of this compound with various aryl halides under optimized reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂ (2)KOAcDMA1502085
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)KOAcDMA1502078
31-Bromo-4-chlorobenzenePd(OAc)₂ (2)KOAcDMA1502075
41-Bromo-4-methoxybenzenePd(OAc)₂ (2)KOAcDMA1502082
53-BromoanisolePd(OAc)₂ (2)KOAcDMA1502072
62-BromonaphthalenePd(OAc)₂ (2)KOAcDMA1502079
73-IodoanilinePd(OAc)₂ (2)KOAcDMA1502069[3]

Experimental Protocols

Materials and Equipment
  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane, ethyl acetate)

General Procedure for Direct C-H Arylation
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol).

  • Solvent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylacetamide (DMA, 3-5 mL).

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 150 °C for 20 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane).[3]

Visualizations

Reaction Pathway

reaction_pathway Thiophene This compound CH_Activation Thiophene-Pd(II)-Ar Thiophene->CH_Activation ArylHalide Aryl Halide (Ar-X) OxAdd Ar-Pd(II)-X ArylHalide->OxAdd Catalyst Pd(OAc)₂ Pd0 Pd(0) Catalyst->Pd0 Reduction Base KOAc Base->CH_Activation Byproduct KX + HOAc Base->Byproduct Pd0->OxAdd Oxidative Addition OxAdd->CH_Activation C-H Activation CH_Activation->Pd0 Product 5-Aryl-3-amino-4-methyl- thiophene-2-carboxylate CH_Activation->Product Reductive Elimination

Caption: Catalytic cycle for the palladium-catalyzed direct arylation.

Experimental Workflow

experimental_workflow start Start setup Combine Reactants: - Thiophene Derivative - Aryl Halide - Pd(OAc)₂ - KOAc start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous DMA inert->solvent reaction Heat and Stir (150 °C, 20 h) solvent->reaction workup Aqueous Work-up and Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: Step-by-step experimental workflow for the direct arylation.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • DMA is a combustible liquid and an irritant. Avoid contact with skin and eyes.

  • Aryl halides can be toxic and irritant. Consult the specific safety data sheet (SDS) for each reagent.

  • The reaction is performed at high temperatures and should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The palladium-catalyzed direct C-H arylation of this compound offers an efficient and direct route to valuable 5-arylated thiophene derivatives. The provided protocol, utilizing palladium(II) acetate as the catalyst and potassium acetate as the base in DMA, has been shown to be effective for a range of aryl halides. This methodology is a valuable tool for researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

References

Application Notes and Protocols: Synthesis of Thieno[3,2-d]pyrimidines using Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are considered bioisosteres of purines and have demonstrated a wide range of biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. Methyl 3-amino-4-methylthiophene-2-carboxylate is a readily available and versatile starting material for the synthesis of 5-methylthieno[3,2-d]pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one from this precursor and its subsequent conversion to a key intermediate for further chemical exploration.

Core Synthesis Pathway

The primary synthetic route involves the cyclocondensation of this compound with a one-carbon source, such as formamide or formamidine acetate, to form the pyrimidine ring. The resulting 5-methylthieno[3,2-d]pyrimidin-4(3H)-one can then be converted to 4-chloro-5-methylthieno[3,2-d]pyrimidine, a versatile intermediate for the introduction of various substituents at the 4-position through nucleophilic substitution reactions.

Synthesis_Pathway start Methyl 3-amino-4-methyl- thiophene-2-carboxylate intermediate 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one start->intermediate Formamide or Formamidine Acetate chloro_intermediate 4-Chloro-5-methylthieno[3,2-d]pyrimidine intermediate->chloro_intermediate POCl3 end_product 4-Substituted-5-methyl- thieno[3,2-d]pyrimidines chloro_intermediate->end_product Nucleophile (e.g., R-NH2)

Caption: General synthesis pathway for 4-substituted thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclocondensation reaction to form the thieno[3,2-d]pyrimidinone core. Two common methods are provided.

Method A: Using Formamidine Acetate

This method is based on the reaction of the analogous methyl 3-aminothiophene-2-carboxylate with formamidine acetate[1].

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and formamidine acetate (1.5 eq.) in ethanol (3-5 mL per mmol of the starting material).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

Method B: Using Formamide

This method is a widely used alternative for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones[2][3].

  • Reaction Setup: Place this compound (1.0 eq.) in a round-bottom flask and add an excess of formamide (10-20 eq.).

  • Reaction Conditions: Heat the reaction mixture to 150-180°C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess formamide, and dried under vacuum.

MethodReagentSolventTemperatureTypical YieldReference
AFormamidine AcetateEthanol~80°C~54%[1]
BFormamideNeat150-180°C60-65%[2][3]

Yields are based on analogous reactions with unmethylated starting material and may vary.

Protocol 2: Synthesis of 4-Chloro-5-methylthieno[3,2-d]pyrimidine

This protocol details the conversion of the thienopyrimidinone to a key chloro-intermediate, which is highly useful for further derivatization[1].

  • Reaction Setup: In a round-bottom flask, suspend 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) in a minimal amount of a high-boiling solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Chlorination: Add phosphorus oxychloride (POCl₃) (5-10 eq.) dropwise to the suspension at 0°C.

  • Reaction Conditions: After the addition is complete, heat the mixture to 80-110°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully pour the reaction mixture into ice-water with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Starting MaterialReagentSolventTemperatureTypical YieldReference
5-Methylthieno[3,2-d]pyrimidin-4(3H)-onePOCl₃DMF80°C~85%[1]

Yield is based on an analogous reaction and may vary.

Application in Drug Discovery: Synthesis of 4-Amino Derivatives

The 4-chloro-5-methylthieno[3,2-d]pyrimidine is an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups, particularly amines, which are prevalent in kinase inhibitors.

Derivatization_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_diversification Library Generation start Methyl 3-amino-4-methyl- thiophene-2-carboxylate pyrimidinone 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one start->pyrimidinone Cyclization (Formamide) chloro_intermediate 4-Chloro-5-methylthieno[3,2-d]pyrimidine pyrimidinone->chloro_intermediate Chlorination (POCl3) final_products Library of 4-Amino-5-methyl- thieno[3,2-d]pyrimidines chloro_intermediate->final_products Nucleophilic Aromatic Substitution amines Primary/Secondary Amine Library (R1R2NH) amines->final_products

Caption: Workflow for the synthesis and diversification of thieno[3,2-d]pyrimidines.

Protocol 3: General Procedure for the Synthesis of 4-Amino-5-methylthieno[3,2-d]pyrimidines
  • Reaction Setup: Dissolve 4-Chloro-5-methylthieno[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Nucleophilic Substitution: Add the desired primary or secondary amine (1.1-2.0 eq.) to the solution. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.) can be added to scavenge the HCl generated.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (as monitored by TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

This general protocol allows for the synthesis of a diverse library of 4-substituted thieno[3,2-d]pyrimidines for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Articaine from Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the local anesthetic, articaine, starting from Methyl 3-amino-4-methylthiophene-2-carboxylate. The synthesis is a three-step process involving amidation, amination, and salt formation to yield the final active pharmaceutical ingredient, articaine hydrochloride.

Overview of the Synthetic Pathway

The synthesis of articaine hydrochloride from this compound is a well-established route in pharmaceutical chemistry.[1] The process involves the following key transformations:

  • Step 1: Amidation: The initial step is the acylation of the amino group of this compound with 2-chloropropionyl chloride. This reaction forms an amide bond, yielding the intermediate, Methyl 4-methyl-3-(2-chloropropionamido)thiophene-2-carboxylate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[2][3][4]

  • Step 2: Amination: The chloro intermediate is then subjected to a nucleophilic substitution reaction with propylamine. The amino group of propylamine displaces the chlorine atom to form the articaine base.[2][3]

  • Step 3: Salt Formation (Salification): In the final step, the articaine base is treated with concentrated hydrochloric acid to form the water-soluble and pharmaceutically acceptable salt, articaine hydrochloride.[2][3][4] This salt form is what is used in clinical preparations.[5]

Experimental Data Summary

The following tables summarize quantitative data from various reported methodologies for the synthesis of articaine hydrochloride.

Table 1: Reagents and Conditions for the Amidation Step

ParameterExample 1[2]Example 2[2]
Starting MaterialThis compound (800g)This compound (800g)
Acylating Agent2-chloropropionyl chloride (580ml)2-chloropropionyl chloride (580ml)
BaseTriethylamine (700ml)Potassium carbonate (960g)
SolventDichloromethane (1600ml)Dichloromethane (1600ml)
Temperature10°C to room temperature10°C to room temperature
Reaction Time5 hoursNot Specified
Yield of IntermediateNot explicitly stated for this step70% (850g)

Table 2: Reagents and Conditions for the Amination and Salification Steps

ParameterExample 1[2]Example 2[2]
IntermediateFrom previous step850g
Aminating AgentPropylaminePropylamine
SolventNot SpecifiedNot Specified
TemperatureNot SpecifiedNot Specified
Reaction TimeNot SpecifiedNot Specified
Yield of Articaine BaseNot explicitly stated for this step90% (830g)
Salification AgentConcentrated Hydrochloric AcidConcentrated Hydrochloric Acid
Yield of Articaine HClNot explicitly stated for this step85%
Final Product PurityNot Specified99.1%

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of articaine hydrochloride.

Protocol 1: Amidation of this compound

This protocol describes the formation of the amide intermediate, Methyl 4-methyl-3-(2-chloropropionamido)thiophene-2-carboxylate.

Materials:

  • This compound

  • 2-chloropropionyl chloride

  • Triethylamine or Potassium Carbonate

  • Dichloromethane

  • Distilled water

  • Sodium carbonate

  • Ice-water bath

  • Reaction kettle with stirring mechanism

  • Funnel

  • Separatory funnel

Procedure:

  • Add 1600 ml of dichloromethane to a reaction kettle.

  • With stirring, add 800 g of this compound through a funnel and stir until the solid is completely dissolved.[2]

  • Cool the reaction mixture to approximately 10°C using an ice-water bath.[2]

  • Slowly add 700 ml of triethylamine (or 960 g of potassium carbonate) to the cooled solution with continuous stirring.[2]

  • Slowly add 580 ml of 2-chloropropionyl chloride dropwise to the reaction mixture. The formation of a large amount of white smoke and solid may be observed.[2]

  • After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue to react for 5 hours.[2]

  • After the reaction period, pour the reaction solution into a larger vessel.

  • Add 1600 ml of dichloromethane and 1600 ml of distilled water.

  • Mechanically stir the mixture and carefully add solid sodium carbonate to neutralize excess 2-chloropropionyl chloride, adjusting the pH to between 7.5 and 9.[2]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with distilled water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude intermediate product.

Protocol 2: Amination and Salification to form Articaine Hydrochloride

This protocol details the conversion of the chloro-intermediate to articaine base and its subsequent conversion to articaine hydrochloride.

Materials:

  • Methyl 4-methyl-3-(2-chloropropionamido)thiophene-2-carboxylate (from Protocol 1)

  • Propylamine

  • Dimethylformamide (as a potential solvent)[3]

  • Concentrated Hydrochloric Acid

  • Acetone

  • Ethanol

  • Activated carbon

  • Reaction vessel

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Dissolve the intermediate obtained from Protocol 1 in a suitable solvent such as dimethylformamide.[3]

  • Add propylamine to the solution. The molar ratio of the intermediate to propylamine is typically in the range of 1:2 to 1:4.[3]

  • Heat the reaction mixture to a temperature between 45-55°C and maintain it for 22-26 hours.[3]

  • After the reaction is complete, cool the mixture.

  • The articaine base can be isolated by extraction with a suitable solvent like ethyl acetate after quenching the reaction with ice water.[6]

  • Dry the organic extract and concentrate it under reduced pressure to obtain the oily articaine base.[6]

  • Dissolve the obtained articaine base in acetone.[6][7]

  • Adjust the pH of the solution to 5-6 by the dropwise addition of concentrated hydrochloric acid while stirring.[6][7]

  • Cool the solution to 0-5°C to induce crystallization of articaine hydrochloride.[6][7]

  • Collect the white crystals by filtration and dry them to obtain the crude articaine hydrochloride.

  • For further purification, the crude product can be recrystallized. Dissolve the crude product in hot ethanol, add activated carbon for decolorization, and filter while hot. Add acetone to the filtrate and cool to 0-5°C to recrystallize the pure articaine hydrochloride.[6][7]

  • Filter the purified crystals and dry them to obtain the final product with a purity of over 99%.[6][7]

Visualizations

Chemical Reaction Pathway

articaine_synthesis start This compound reagent1 2-chloropropionyl chloride (Amidation) start->reagent1 intermediate Methyl 4-methyl-3-(2-chloropropionamido)thiophene-2-carboxylate reagent1->intermediate reagent2 Propylamine (Amination) intermediate->reagent2 articaine_base Articaine (base) reagent2->articaine_base reagent3 HCl (Salt Formation) articaine_base->reagent3 final_product Articaine Hydrochloride reagent3->final_product

Caption: Synthetic pathway of Articaine Hydrochloride.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation & Purification dissolution Dissolve Starting Material in Dichloromethane cooling Cool to 10°C dissolution->cooling base_addition Add Base (Triethylamine or K2CO3) cooling->base_addition acylation Add 2-chloropropionyl chloride base_addition->acylation reaction1 React for 5 hours at RT acylation->reaction1 workup1 Neutralization & Extraction reaction1->workup1 dissolve_intermediate Dissolve Intermediate workup1->dissolve_intermediate Intermediate add_propylamine Add Propylamine dissolve_intermediate->add_propylamine reaction2 Heat at 45-55°C for 22-26 hours add_propylamine->reaction2 workup2 Quench & Extract Articaine Base reaction2->workup2 dissolve_base Dissolve Articaine Base in Acetone workup2->dissolve_base Articaine Base add_hcl Add HCl to pH 5-6 dissolve_base->add_hcl crystallization Crystallize at 0-5°C add_hcl->crystallization filtration1 Filter Crude Product crystallization->filtration1 recrystallization Recrystallize from Ethanol/Acetone filtration1->recrystallization filtration2 Filter Pure Product recrystallization->filtration2 drying Dry Final Product filtration2->drying final_product Final Product: Articaine Hydrochloride drying->final_product Articaine HCl

Caption: Workflow for Articaine Hydrochloride synthesis.

References

Application Notes and Protocols: Reactions of the Amino Group in Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The strategic positioning of the amino, methyl, and carboxylate groups on the thiophene ring offers a rich landscape for chemical modifications, enabling the synthesis of a diverse array of complex molecules, including potent biological agents and functional organic materials. The nucleophilic amino group, in particular, serves as a key handle for a variety of chemical transformations. These application notes provide an overview of the key reactions involving the amino group of this compound, complete with detailed experimental protocols and quantitative data to guide synthetic efforts.

Key Reactions of the Amino Group

The primary reactions involving the amino group of this compound include N-acylation, palladium-catalyzed direct C-H arylation (where the amino group directs the regioselectivity), and subsequent cyclization reactions to form fused heterocyclic systems. Additionally, the reactivity of the adjacent ester group, such as in hydrazinolysis, is a notable transformation for further functionalization.

N-Acylation

N-acylation of the 3-amino group is a fundamental transformation that introduces an amide functionality, which can alter the electronic properties of the molecule and serve as a precursor for further cyclization. This reaction is typically achieved using acyl chlorides or anhydrides in the presence of a base.

Acylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Acetic AnhydridePyridineDichloromethaneRoom Temp.2Methyl 3-acetamido-4-methylthiophene-2-carboxylate>95
Benzoyl ChlorideTriethylamineDichloromethane0 to Room Temp.3Methyl 3-benzamido-4-methylthiophene-2-carboxylate~90
Nicotinoyl ChloridePyridineChloroformReflux5Methyl 4-methyl-3-(nicotinamido)thiophene-2-carboxylate75

Objective: To synthesize Methyl 3-acetamido-4-methylthiophene-2-carboxylate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

N_Acylation_Workflow start Start: Dissolve Reactant add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT for 2h add_anhydride->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup extract Extract with DCM workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end End: N-Acetylated Product purify->end

Palladium-Catalyzed Direct C-H Arylation

The amino group at the C3 position of the thiophene ring directs the palladium-catalyzed C-H arylation to the C5 position. This reaction is a powerful tool for creating C-C bonds and synthesizing 5-arylthiophene derivatives, which are important scaffolds in medicinal chemistry.

Aryl HalideCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
4-BromobenzaldehydePd(OAc)₂KOAcDMA15024Methyl 3-amino-5-(4-formylphenyl)-4-methylthiophene-2-carboxylate91
4-BromobenzonitrilePd(OAc)₂KOAcDMA15024Methyl 3-amino-5-(4-cyanophenyl)-4-methylthiophene-2-carboxylate93
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂KOAcDMA15024Methyl 3-amino-4-methyl-5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate95
1-Bromo-4-nitrobenzenePd(OAc)₂KOAcDMA15024Methyl 3-amino-4-methyl-5-(4-nitrophenyl)thiophene-2-carboxylate94
2-BromonaphthalenePd(OAc)₂KOAcDMA15024Methyl 3-amino-4-methyl-5-(naphthalen-2-yl)thiophene-2-carboxylate82
3-IodoanilinePd(OAc)₂KOAcDMA15024Methyl 3-amino-5-(3-aminophenyl)-4-methylthiophene-2-carboxylate69

Objective: To synthesize Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Schlenk tube

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (5 mol%), and potassium acetate (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous dimethylacetamide (DMA) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Direct_Arylation_Pathway reactant This compound product Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate reactant->product Direct C-H Arylation (DMA, 150°C) aryl_halide Ar-X aryl_halide->product catalyst Pd(OAc)₂ catalyst->product base KOAc base->product

Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-ones

The 3-amino-2-carboxylate structure is an excellent precursor for the synthesis of fused pyrimidinone systems. For instance, the 5-aryl derivatives obtained from the direct arylation can undergo cyclization to form 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones, a scaffold of significant interest in medicinal chemistry.

Objective: To synthesize 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

  • Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate

  • Formamide

  • High-temperature reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a high-temperature reaction vessel, place Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate (1.0 eq).

  • Add an excess of formamide.

  • Heat the mixture to 180-200 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Cyclization_Pathway start_material Methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylate product 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one start_material->product Cyclization (180-200°C) reagent Formamide reagent->product

Hydrazinolysis of the Ester Group

While not a direct reaction of the amino group, hydrazinolysis of the methyl ester is a common and important subsequent reaction that leads to the formation of a carbohydrazide. This hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, and for the preparation of N-acylhydrazones.

Objective: To synthesize 3-amino-4-methylthiophene-2-carbohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10-20 eq, 80% solution).

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 80 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield 3-amino-4-methylthiophene-2-carbohydrazide. The reported yield for this reaction is approximately 74%.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of functionalized thiophene derivatives and fused heterocyclic systems. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this versatile building block in their research endeavors. The reactions of the amino group, in concert with the other functional moieties, offer numerous avenues for the generation of novel molecular architectures with potential applications in various scientific disciplines.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably the local anesthetic Articaine.[1] Its thiophene core is a key structural motif in numerous medicinal chemistry programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. These application notes provide detailed protocols for the large-scale synthesis of this compound, a comparative analysis of different synthetic routes, and a visual representation of the experimental workflow.

Physicochemical Data

PropertyValue
CAS Number 85006-31-1
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 85-88 °C[2]
Boiling Point 318.6±37.0 °C (Predicted)[2]
Density 1.264±0.06 g/cm³ (Predicted)[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several methodologies. The most prominent and scalable approaches start from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. Below is a summary of the key reaction parameters for different protocols.

Route Starting Material Reagents Solvent Reaction Time Temperature Yield Reference
1A 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideAcetonitrile5 hoursReflux64%[3]
1B 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideMethanol1 hourReflux66.1%[4]
1C (High-Yield) 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochloride, Anhydrous ferric chloride, Cyanuric chlorideN,N-Dimethylformamide4 hours70-90°C96.5%[5]

Experimental Protocols

Synthesis of Starting Material: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol outlines the synthesis of the key starting material required for the subsequent preparation of this compound.

Procedure:

  • To a solution of methyl thioglycolate (106 g, 1.0 mol) and piperidine (1 mL), add methyl methacrylate (100 g, 1.0 mol) dropwise.

  • The resulting reaction mixture is then added dropwise to a solution of sodium methoxide (40 g) in methanol (200 mL).

  • Stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into water, acidify, and extract with methylene chloride.

  • Wash the organic phase with water and dry over sodium sulfate.

  • Distill the solvent to obtain 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (boiling point 110-115°C at 14 Pascal).[6]

Protocol 1: High-Yield Synthesis of this compound (Route 1C)

This protocol is recommended for its high reported yield and is suitable for large-scale production.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mol)

  • N,N-Dimethylformamide (DMF) (435 mL)

  • Anhydrous ferric chloride (2.43 g, 0.015 mol)

  • Cyanuric chloride (2.77 g, 0.015 mol)

  • Hydroxylamine hydrochloride (48.6 g, 0.7 mol)

  • 25% Ammonia water (600 mL)

  • Water (for washing)

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g) in N,N-dimethylformamide (435 mL).

  • To this solution, add anhydrous ferric chloride (2.43 g) and cyanuric chloride (2.77 g).

  • Add hydroxylamine hydrochloride (48.6 g) to the mixture.

  • Heat the reaction mixture and maintain the temperature between 70-90°C for 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • To the obtained residue, add 600 mL of 25% ammonia water and stir for 30 minutes.

  • Filter the resulting precipitate to obtain the crude product.

  • Wash the filter cake with 500 mL of water and dry to obtain this compound.[5]

Expected Yield: 82.5 g (96.5%) with a purity of 98.3%.[5]

Protocol 2: Acetonitrile-Mediated Synthesis of this compound (Route 1A)

This protocol offers a straightforward procedure with good yields.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

  • Acetonitrile (13 mL)

  • Hydroxylamine hydrochloride (0.69 g)

  • Dry ether (50 mL)

  • Kieselguhr

  • Ammonia solution

  • Sodium sulfate

Procedure:

  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL) and bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and add dry ether (50 mL) to induce precipitation.

  • Filter the sticky precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water and filter.

  • Basify the filtrate with ammonia solution and extract with ether (2 x volumes).

  • Combine the ether extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the title compound.[3]

Expected Yield: 1.1 g (64%), with a melting point of 82-83°C.[3]

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_synthesis Synthesis of Intermediate cluster_final_product_synthesis Final Product Synthesis (High-Yield Protocol) SM1 Methyl thioglycolate Reaction1 Michael Addition & Intramolecular Cyclization SM1->Reaction1 SM2 Methyl methacrylate SM2->Reaction1 SM3 Piperidine SM3->Reaction1 SM4 Sodium methoxide SM4->Reaction1 SM5 Methanol SM5->Reaction1 Intermediate 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene Reaction1->Intermediate Reaction2 Cyclization & Aromatization (70-90°C, 4h) Intermediate->Reaction2 Reagents Hydroxylamine HCl Anhydrous FeCl3 Cyanuric Chloride DMF Reagents->Reaction2 Workup Solvent Evaporation Ammonia Water Quench Filtration & Washing Reaction2->Workup FinalProduct Methyl 3-amino-4-methyl- thiophene-2-carboxylate Workup->FinalProduct

Caption: Workflow for the high-yield synthesis of this compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

  • The final product is an irritant; avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/clothing/eye protection/face protection. In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

References

Application Note: Analytical Methods for the Characterization of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) is a key intermediate and building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] It is recognized as an impurity of Articaine, a dental anesthetic.[3] Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability, ensuring the quality and reliability of downstream applications. This document provides detailed protocols for the characterization of this compound using various spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 85006-31-1
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [1]
Appearance White to pale yellow or orange-green crystalline powder.[1][3][5]
Melting Point 85-88 °C[1]
IUPAC Name This compound[6]

Analytical Workflow

The overall workflow for the comprehensive characterization of a sample of this compound involves a series of orthogonal analytical techniques to confirm structure and assess purity.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Structural Elucidation cluster_2 Purity & Assay Determination cluster_3 Data Analysis & Reporting Sample Sample Reception Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Identity MS Mass Spectrometry (GC-MS) Prep->MS Identity IR IR Spectroscopy (FTIR-ATR) Prep->IR Identity HPLC HPLC-UV (Purity, Impurity Profile) Prep->HPLC Purity/Assay GC GC-FID (Purity, Residual Solvents) Prep->GC Purity/Assay Titration Titration (Assay) Prep->Titration Purity/Assay Analysis Data Integration & Analysis NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis GC->Analysis Titration->Analysis Report Certificate of Analysis (CoA) Generation Analysis->Report

Caption: Overall workflow for the analytical characterization of the target compound.

Spectroscopic Methods

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6]

Quantitative Data: GC-MS Fragmentation

m/z (Mass-to-Charge Ratio)InterpretationReference
171Molecular Ion [M]⁺[6]
140[M - OCH₃]⁺[6]
139[M - CH₃OH]⁺[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as Methanol or Acetonitrile.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Compare the obtained mass spectrum of the main peak with reference spectra. The molecular ion peak should correspond to the molecular weight (171.22 g/mol ), and the fragmentation pattern should be consistent with the structure.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals and assign chemical shifts based on the expected structure. While specific literature data is sparse, expected signals for a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, show characteristic peaks for the amino protons, thiophene ring proton, and alkyl groups.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is a rapid and convenient method.[6]

Quantitative Data: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200N-H (Amine)Symmetric & Asymmetric Stretching
3000 - 2850C-H (Alkyl)Stretching
~1700C=O (Ester)Stretching
~1600N-H (Amine)Bending
~1550 - 1450C=C (Thiophene Ring)Stretching
~1250C-O (Ester)Stretching

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[6]

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Chromatographic Methods

Chromatographic methods are the primary techniques for determining the purity of the compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of non-volatile organic compounds.[8] Commercial suppliers report purity levels of >98.0% (GC) and >99.5% (HPLC).[5]

Quantitative Data: HPLC Method Parameters

ParameterCondition
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[8]
Gradient Isocratic or gradient elution, to be optimized (e.g., 60:40 Acetonitrile:Water).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm (or other suitable wavelength)
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase. Prepare a working solution by diluting the stock to 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Execution: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound. The formula for area percent purity is: (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is an excellent method for assessing purity, especially for volatile impurities and residual solvents.

Experimental Protocol: GC Purity Determination

  • Sample Preparation: Prepare a sample solution at approximately 5 mg/mL in a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: A gas chromatograph equipped with an FID.

  • GC Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 10 minutes.

    • Injection Volume: 1 µL (split mode, 50:1).

  • Data Analysis: As with HPLC, calculate the area percentage of the main peak to determine purity.

Analytical Technique Relationships

Different analytical techniques provide distinct but complementary information necessary for a full characterization of the molecule.

Technique_Relationships cluster_info Information Obtained cluster_tech Analytical Technique MolWeight Molecular Weight & Formula Structure Molecular Structure & Connectivity MolWeight->Structure FuncGroups Functional Groups Structure->FuncGroups Purity Purity & Impurities Assay Quantitative Assay MS Mass Spectrometry MS->MolWeight NMR NMR NMR->Structure IR IR Spectroscopy IR->FuncGroups HPLC HPLC / GC HPLC->Purity Titr Titration Titr->Assay

Caption: Relationship between analytical techniques and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a variation of the Gewald reaction. This multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. In the case of this compound, a common starting material is 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, which reacts with an acid-addition salt of hydroxylamine in a polar inert solvent.[1][2]

Q2: What are the key factors influencing the yield of the synthesis?

A2: Several factors can significantly impact the final yield:

  • Solvent Choice: Polar inert solvents are preferred. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used.[1][3]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often under reflux.[1] The optimal temperature can vary depending on the solvent and catalysts used.

  • Catalysts: The addition of catalysts like ferric chloride and cyanuric chloride has been shown to dramatically increase yields.[3]

  • Reaction Time: Sufficient reaction time is crucial for the completion of the reaction. Monitoring the reaction progress via techniques like TLC is recommended.

  • Purity of Reactants: The purity of the starting materials, particularly the 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, is critical for achieving high yields and minimizing side products.

Q3: What are some common side reactions to be aware of?

A3: The Gewald reaction can sometimes lead to the formation of side products.[4] The reaction mechanism involves several intermediates, including polysulfides.[5] Incomplete cyclization or aromatization can result in impurities. The Knoevenagel condensation, the initial step of the reaction, can also have competing pathways depending on the reaction conditions.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Suboptimal Solvent While acetonitrile is commonly used, switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) may improve the yield. One reported high-yield synthesis utilizes DMF.[3]
Inadequate Reaction Temperature Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the chosen solvent. For acetonitrile, this is around 82°C, and for DMF, it is 153°C.
Absence of Catalyst Consider the addition of catalytic amounts of ferric chloride (FeCl₃) and cyanuric chloride. A procedure using these catalysts reported a yield of 96.5%.[3]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting material is consumed. A typical reaction time can be around 5 hours in acetonitrile.[1][6]
Impure Starting Materials Purify the starting 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene before use. Impurities can interfere with the reaction and lead to the formation of byproducts.

Problem 2: Difficulty in Product Purification

Potential Cause Suggested Solution
Sticky Precipitate Formation During workup, a sticky precipitate may form upon the addition of ether.[1][6] Using a filter aid like kieselguhr (celite) can assist in the filtration of this material.[1][6]
Presence of Colored Impurities The crude product can sometimes be a dark oil.[1] Recrystallization from a suitable solvent system, such as petroleum ether, can help in obtaining a pure, solid product.[1] Column chromatography can also be employed for purification.
Incomplete Basification During the aqueous workup, ensure the solution is sufficiently basified with a base like ammonia solution to deprotonate the amine and facilitate its extraction into an organic solvent.[1][6]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound under different reaction conditions.

Starting MaterialSolventCatalyst(s)Reaction TimeYield (%)Reference
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneAcetonitrileNone5 hours64%[6]
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneN,N-dimethylformamideFerric chloride, Cyanuric chloride4 hours96.5%[3]

Experimental Protocols

Protocol 1: Synthesis in Acetonitrile (Yield: 64%) [6]

  • Dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.

  • Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and add 50 ml of dry ether.

  • Filter the resulting sticky precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water and filter.

  • Basify the filtrate with ammonia and extract twice with ether.

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the product.

Protocol 2: High-Yield Synthesis in DMF (Yield: 96.5%) [3]

  • Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.

  • Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.

  • Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.

  • Maintain the reaction temperature at 70-90°C for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • To the obtained residue, add 600 ml of 25% ammonia water and stir for half an hour.

  • Filter the mixture to obtain a filter cake.

  • Wash the filter cake with 500 ml of water and dry to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Starting Material in Solvent add_reagents Add Hydroxylamine HCl (& Catalysts if applicable) start->add_reagents reflux Reflux at Appropriate Temperature add_reagents->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate/Extract with Antisolvent/Solvent cool->precipitate filter Filter precipitate->filter purify Purify (Recrystallization/ Chromatography) filter->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Suboptimal Solvent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 No Catalyst problem->cause3 cause4 Impure Reactants problem->cause4 solution1 Switch to DMF cause1->solution1 solution2 Verify Reflux Temp. cause2->solution2 solution3 Add FeCl3/ Cyanuric Chloride cause3->solution3 solution4 Purify Starting Material cause4->solution4

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 3-amino-4-methylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Gewald reaction?

A1: The Gewald reaction, a common route for synthesizing 2-aminothiophenes, can lead to several by-products. Potential impurities include unreacted starting materials (such as the active methylene nitrile and the ketone/aldehyde), elemental sulfur, and side-products from polymerization or alternative reaction pathways. The specific impurities will depend on the reaction conditions.

Q2: What is the recommended starting point for purification of the crude product?

A2: A common starting point is to perform a simple filtration and washing of the crude product. The crude material can be washed with a cold, non-polar solvent like hexane to remove less polar impurities, followed by a wash with a minimal amount of a more polar solvent in which the product has low solubility at room temperature, such as diethyl ether or a hexane/ethyl acetate mixture.

Q3: Is this compound stable during purification?

A3: While generally stable, prolonged exposure to strong acids or bases, or high temperatures, may lead to degradation. It is advisable to conduct purification steps under neutral or mildly basic conditions and to avoid excessive heat.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the separation. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from its impurities. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.- Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different solvent or a solvent mixture. For instance, if using a single solvent, try adding a co-solvent in which the compound is less soluble.
No crystals form upon cooling. The solution is not saturated enough, or crystallization requires initiation.- Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of pure product. Too much solvent was used for recrystallization or washing. The compound has significant solubility in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Consider a different recrystallization solvent with lower solubility for the product at cold temperatures.
Colored impurities persist in the crystals. The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization from a different solvent system may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized. The column was not packed properly.- Optimize the eluent system using TLC first to achieve good separation between the product and impurity spots. - Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred.
The product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The product elutes too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel. The sample was loaded in a solvent that is too polar.- Add a small amount of a polar modifier, like triethylamine (for basic compounds), to the eluent. - Load the sample in a minimal amount of the initial, less polar eluent, or consider dry loading the sample onto the column.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Good starting points include petroleum ether, hexane/ethyl acetate mixtures, or ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, and you suspect colored impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel (60-120 or 230-400 mesh) as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to light yellow crystalline powder
Melting Point 85-88 °C
Solubility Data (Qualitative)
SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSparingly solubleSlightly soluble
HexaneInsolubleSparingly soluble
Diethyl EtherSlightly solubleSoluble
Ethyl AcetateSolubleVery soluble
EthanolSolubleVery soluble
DichloromethaneVery solubleVery soluble

Mandatory Visualization

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification recrystallization->column_chromatography If impurities remain pure_product Pure Product recrystallization->pure_product High Purity impurities Impurities recrystallization->impurities column_chromatography->pure_product High Purity column_chromatography->impurities TroubleshootingDecisionTree start Low Purity after Initial Purification check_impurities Analyze Impurities (TLC/NMR) start->check_impurities polar_impurities Polar Impurities Present? check_impurities->polar_impurities nonpolar_impurities Non-Polar Impurities Present? polar_impurities->nonpolar_impurities No chromatography Perform Column Chromatography polar_impurities->chromatography Yes recrystallize Recrystallize from a less polar solvent nonpolar_impurities->recrystallize Yes end Pure Product nonpolar_impurities->end No (Purity Acceptable) recrystallize->end chromatography->end

common side reactions in the Gewald synthesis of aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Gewald synthesis?

A1: The most frequently encountered side reactions in the Gewald synthesis include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the Knoevenagel-Cope condensation product self-condenses.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[1][2]

  • Formation of complex polysulfides: These can lead to the formation of dark brown or tarry reaction mixtures, complicating product isolation.

  • Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired product.

  • Presence of unreacted starting materials and intermediates: Incomplete reactions can result in the contamination of the final product with unreacted carbonyl compounds, active methylene nitriles, or the Knoevenagel-Cope intermediate.

Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?

A2: A dark brown or tarry reaction mixture is often indicative of polymerization or the formation of complex polysulfides. This can be caused by excessively high reaction temperatures. To mitigate this, it is crucial to carefully control the reaction temperature. Additionally, ensure the purity of your starting materials, as impurities can catalyze these side reactions. Proper workup and purification are necessary to remove these colored impurities.

Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile is a common competing reaction.[1][2] To minimize its formation, you can try the following:

  • Optimize reaction temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.

  • Adjust the rate of reagent addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Modify the solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.

Q4: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?

A4: Inefficient Knoevenagel-Cope condensation is a common reason for low yields. Consider the following troubleshooting steps:

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.

Q5: I am working with a sterically hindered ketone and getting a very low yield. Are there any specific protocols for such substrates?

A5: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald synthesis. A two-step procedure is often more effective.[3] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues during the Gewald synthesis.

Issue: Low or No Product Yield

Troubleshooting_Low_Yield Start Low/No Yield Check_Condensation Check Knoevenagel-Cope Condensation Start->Check_Condensation Condensation_OK Condensation Successful? Check_Condensation->Condensation_OK Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Condensation_OK->Optimize_Condensation No Check_Sulfur_Addition Check Sulfur Addition & Cyclization Condensation_OK->Check_Sulfur_Addition Yes Optimize_Condensation->Check_Condensation Failure Persistent Low Yield Optimize_Condensation->Failure Sulfur_Addition_OK Reaction Progressing? Check_Sulfur_Addition->Sulfur_Addition_OK Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Purity Sulfur_Addition_OK->Optimize_Cyclization No Success Improved Yield Sulfur_Addition_OK->Success Yes Optimize_Cyclization->Check_Sulfur_Addition Optimize_Cyclization->Failure

Caption: Troubleshooting workflow for low product yield in Gewald synthesis.

Issue: Presence of Significant Impurities

Troubleshooting_Impurities Start Significant Impurities Identify_Impurity Identify Impurity (TLC, NMR, etc.) Start->Identify_Impurity Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Starting Material Dimer Dimer Byproduct Impurity_Type->Dimer Dimer Polymer Polymeric Byproducts Impurity_Type->Polymer Polymer/Tar Optimize_Time_Temp Increase Reaction Time/ Temperature Unreacted_SM->Optimize_Time_Temp Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust Concentration Dimer->Optimize_Conditions Control_Temp Strict Temperature Control Polymer->Control_Temp Purification Purification Strategy: - Recrystallization - Column Chromatography Optimize_Time_Temp->Purification Optimize_Conditions->Purification Control_Temp->Purification Gewald_Mechanism cluster_main Gewald Synthesis Pathway cluster_side Common Side Reactions Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Dimerization Dimerization Intermediate->Dimerization Polymerization Polymerization Intermediate->Polymerization High Temp. Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product Dimer_Product Dimer Byproduct Dimerization->Dimer_Product Polymer_Product Polymeric Byproducts Polymerization->Polymer_Product

References

Technical Support Center: Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of substituted 2-aminothiophenes. The Gewald reaction, a common method for this synthesis, is a primary focus.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted 2-aminothiophenes in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q1: My Gewald reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?

    • A1: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.

      • Verify Starting Material Quality: Ensure your carbonyl compound is free of impurities and that your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[2]

      • Base Selection is Crucial: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective.[1][2] In some cases, triethylamine is also used.[2] The base catalyzes the Knoevenagel condensation.[1]

      • Initial Condensation Check: Consider running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. You can monitor the formation of the condensed product (an α,β-unsaturated nitrile) by TLC or LC-MS to confirm this initial step is working before adding sulfur.[1]

  • Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?

    • A2: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases. Issues in these stages often relate to reaction conditions and the reactivity of intermediates.

      • Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization.[1] Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity.[2] However, excessive heat can lead to side reactions.[2]

      • Poor Sulfur Solubility or Reactivity: Ensure the elemental sulfur is finely powdered for better dispersion. The choice of solvent is also important; polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[2]

      • Steric Hindrance: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and base, might be more effective.[2]

Issue 2: Presence of Significant Byproducts and Purification Challenges

  • Q3: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are the likely side products and how can I minimize them?

    • A3: Several side reactions can occur during the Gewald synthesis, leading to a complex reaction mixture.

      • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[2]

      • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[2]

      • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[2] To mitigate this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]

Frequently Asked Questions (FAQs)

  • Q4: What is the role of the base in the Gewald synthesis?

    • A4: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines such as triethylamine.[2] The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[2]

  • Q5: Are there alternative, "greener" methods for synthesizing 2-aminothiophenes?

    • A5: Yes, significant research has focused on developing more environmentally friendly approaches to the Gewald reaction and other syntheses of 2-aminothiophenes. These green methodologies often involve the use of eco-responsible solvents like water or polyethylene glycol (PEG), non-polluting catalysts, or energy-efficient techniques like ultrasound or microwave irradiation.[3] For instance, a variant of the Gewald reaction has been successfully performed in water under ultrasound activation.[3][4]

  • Q6: What are some other common methods for synthesizing substituted thiophenes besides the Gewald reaction?

    • A6: While the Gewald reaction is versatile for 2-aminothiophenes, other methods exist for synthesizing the broader class of substituted thiophenes. These include:

      • Fiesselmann Thiophene Synthesis: This method allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[5] A variation of this synthesis can also produce 3-aminothiophenes if the substrate contains a nitrile group instead of an ester.[5]

      • Thorpe-Ziegler Reaction: This is an intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis.[6] It is particularly useful for synthesizing 3-aminothiophenes.[3]

Data Presentation

Table 1: Influence of Base and Solvent on Gewald Reaction Yield

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
KetonesMalonodinitrileNaAlO₂EthanolReflux1026-94[3]
KetonesMalonodinitrileTriethylamineWaterRoom Temp-75-98[3]
KetonesMalonodinitrileSodium PolysulfideWater700.5-142-90[3][4]
KetonesMalonodinitrile/CyanoestersPiperidinium Borate-100-Good[7]

Table 2: Comparison of Different Catalysts in Gewald Synthesis

CatalystReaction ConditionsAdvantagesYield Range (%)Reference
Nano-ZnO100 °C, 6 hHeterogeneous catalyst37-86[3]
NaAlO₂Ethanol, reflux, 10 hEcocatalyst26-94[3]
Piperidinium Borate100 °CRecyclable, truly catalyticGood[7]
MgO-CeO₂ nanocomposite-Efficient catalyst-[3]

Experimental Protocols

General One-Pot Gewald Synthesis of 2-Aminothiophenes [2]

  • Reactant Preparation: In a round-bottom flask, combine the carbonyl compound (e.g., ketone or aldehyde, 1 equivalent), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Gewald Synthesis

Gewald_Workflow start Start: Prepare Reactants reactants Carbonyl Compound + Active Methylene Nitrile + Elemental Sulfur start->reactants solvent_base Add Solvent (e.g., Ethanol) + Base (e.g., Morpholine) reactants->solvent_base reaction Stir at RT or 40-50 °C (2-24 h) solvent_base->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT monitoring->workup Reaction Complete isolation Filter Precipitate or Purify by Chromatography workup->isolation product Substituted 2-Aminothiophene isolation->product

Caption: Workflow for the one-pot Gewald synthesis of 2-aminothiophenes.

Logical Relationship of Troubleshooting Low Yield in Gewald Synthesis

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low/No Product Yield inefficient_condensation Inefficient Knoevenagel Condensation low_yield->inefficient_condensation poor_sulfur_reactivity Poor Sulfur Reactivity/Solubility low_yield->poor_sulfur_reactivity steric_hindrance Steric Hindrance low_yield->steric_hindrance incorrect_stoichiometry Incorrect Stoichiometry low_yield->incorrect_stoichiometry solution_condensation Check starting material quality Optimize base selection Consider water removal inefficient_condensation->solution_condensation solution_sulfur Optimize solvent and temperature Use finely powdered sulfur poor_sulfur_reactivity->solution_sulfur solution_steric Use two-step protocol Consider microwave irradiation steric_hindrance->solution_steric solution_stoichiometry Verify reagent purity Ensure accurate measurements incorrect_stoichiometry->solution_stoichiometry

Caption: Troubleshooting logic for low yields in the Gewald synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Arylation of Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the arylation of aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the arylation of aminothiophenes?

A1: The most prevalent methods for forming a C-N or C-C bond to an aminothiophene core are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the N-arylation of the amino group, coupling an aminothiophene with an aryl halide. This is a powerful method for creating arylamines.[1][2][3]

  • Suzuki-Miyaura Coupling: For the C-arylation of the thiophene ring, this involves the reaction of a halo-aminothiophene with an arylboronic acid or ester. It is a versatile method for creating C-C bonds with a high tolerance for various functional groups.[4][5][6]

  • Direct C-H Arylation: This method involves the coupling of an aminothiophene directly with an aryl halide, avoiding the need to pre-functionalize the thiophene ring.[7][8][9][10][11] This approach is highly atom-economical.

Q2: What are the main challenges in the arylation of aminothiophenes?

A2: Researchers often face several challenges, including:

  • Low Yields: This can be due to a variety of factors including catalyst deactivation, suboptimal reaction conditions, or side reactions.[1][12]

  • Side Reactions: The presence of the amino group can lead to side reactions, such as acting as a competing nucleophile or coordinating to the metal catalyst, which can inhibit the reaction.[12]

  • Regioselectivity: In direct C-H arylation, controlling the position of arylation on the thiophene ring (α vs. β position) can be challenging. The directing effect of the amino group and other substituents plays a crucial role.

  • Catalyst Inhibition: The sulfur atom in the thiophene ring and the nitrogen of the amino group can act as catalyst poisons for the palladium catalyst.[12]

Q3: How does the position of the amino group on the thiophene ring affect its reactivity?

A3: The position of the amino group (e.g., 2-amino vs. 3-aminothiophene) significantly influences the electronic properties of the thiophene ring and, consequently, its reactivity. An amino group is an activating group, increasing the electron density of the thiophene ring. This can affect the ease of oxidative addition in cross-coupling reactions and the regioselectivity of direct C-H arylation.

Troubleshooting Guides

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired arylated aminothiophene product.

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure your palladium source and phosphine ligand are of high quality and have been stored properly. Consider using a pre-formed palladium catalyst, which can be more active and reliable. For Suzuki couplings, ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ.[13]
Inappropriate Ligand The choice of ligand is critical. For Buchwald-Hartwig amination of heteroaromatic amines, bulky, electron-rich phosphine ligands like Xantphos, XPhos, or SPhos are often effective.[1][14] Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For Suzuki couplings, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used.[6][15] The choice of base can be highly substrate-dependent, so screening may be necessary.
Suboptimal Solvent The solvent must be appropriate for the specific reaction and substrates. Anhydrous, deoxygenated solvents are crucial for most palladium-catalyzed couplings. Common choices include toluene, dioxane, and DMF.[10][16] The solubility of all components is a key consideration.
Reaction Temperature Too Low Some coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential substrate or product decomposition.
Oxygen Contamination Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.
Presence of Significant Byproducts

Issue: The reaction mixture contains a high proportion of undesired products, complicating purification.

Possible CauseTroubleshooting Steps
Homocoupling of Aryl Halide or Boronic Acid This can occur due to the presence of oxygen or suboptimal catalyst conditions. Improve degassing procedures and consider using a different palladium precursor or ligand.
Protodeboronation (Suzuki Coupling) The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or heteroaromatic boronic acids.[13] Using a milder base (e.g., KF), anhydrous conditions, or more stable boronic esters (e.g., pinacol esters) can mitigate this.
Dehalogenation of Aryl Halide The starting aryl halide can be reduced to the corresponding arene. This can be influenced by the choice of base and solvent. Optimizing these parameters may reduce this side reaction.
N-Arylation vs. C-Arylation Competition In reactions aiming for C-H arylation, the amino group can sometimes undergo N-arylation. Protecting the amino group (e.g., as an amide or carbamate) prior to the C-H arylation can prevent this.
Poor Regioselectivity (Direct C-H Arylation) The arylation may occur at multiple positions on the thiophene ring. The choice of ligand can sometimes be used to control the regioselectivity. For instance, in some thiophene arylations, certain ligands favor α-arylation while others favor β-arylation.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effects of different reaction components on the arylation of aminothiophenes, based on literature data for similar systems.

Table 1: Comparison of Ligand Performance in Buchwald-Hartwig Amination of a Heteroaromatic Amine.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
XantphosPd(OAc)₂Cs₂CO₃Dioxane120Moderate to High[1]
XPhosPd₂(dba)₃NaOtBuToluene100High
SPhosPd₂(dba)₃NaOtBuToluene100High
P(tBu)₃Pd₂(dba)₃NaOtBuToluene80Moderate

Note: Yields are qualitative and can vary significantly depending on the specific aminothiophene and aryl halide used.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/H₂O90Good
Cs₂CO₃Dioxane100Excellent
K₃PO₄DMF110Good
NaHCO₃Toluene/H₂O90Moderate

Note: This table provides a general guide. The optimal base is substrate-dependent.[6][15]

Table 3: Solvent Effects on Direct C-H Arylation of Thiophenes.

SolventBaseTemperature (°C)Outcome
DMAcK₂CO₃ or KOAc130-150Generally good for electron-rich thiophenes[10][16]
TolueneCs₂CO₃110Suitable for electron-deficient thiophenes[16]
DioxaneK₂CO₃100Commonly used, good for many substrates
DMFK₃PO₄120Can be effective, but may lead to side reactions

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of an Aminothiophene

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the aminothiophene (1.0 mmol), aryl halide (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura C-Arylation of a Halo-Aminothiophene

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To a round-bottom flask, add the halo-aminothiophene (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of degassed solvents (e.g., toluene/ethanol/water 4:1:1, 10 mL).

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.[17][18]

Visualizing Workflows and Concepts

Troubleshooting_Workflow start Low or No Product check_reagents Check Reagent Quality (Purity, Degassing) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_reagents->check_catalyst Reagents OK optimize Systematic Optimization (DoE) check_reagents->optimize Reagents Faulty check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst System OK check_catalyst->optimize Catalyst/Ligand Ineffective side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) check_conditions->side_reactions Conditions Appear Correct check_conditions->optimize Conditions Suboptimal side_reactions->optimize Side Reactions Identified success Successful Arylation optimize->success

Caption: A troubleshooting workflow for addressing low yields in aminothiophene arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex + Ar-X (Oxidative Addition) amine_complex [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amido_complex Ar-Pd(II)(L_n)(NR₂) amine_complex->amido_complex - HX (Base) amido_complex->pd0 (Reductive Elimination) product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Parameter_Relationships Yield Yield Catalyst Catalyst Catalyst->Yield Ligand Ligand Ligand->Yield Ligand->Catalyst activates Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Substrates Substrates Substrates->Ligand influences choice of Substrates->Base influences choice of

Caption: Interplay of key parameters influencing the yield of aminothiophene arylation.

References

preventing dimerization in Gewald-like reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Gewald-like reactions, with a specific focus on preventing the formation of undesired dimers.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific issues in your experimental workflow.

Q1: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene, and I suspect dimer formation. How can I confirm this and what are my initial troubleshooting steps?

A1: Low yields in Gewald reactions are frequently caused by competing side reactions, most notably the dimerization of the α,β-unsaturated nitrile intermediate.[1][2]

Initial Diagnostic Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. The presence of a significant byproduct with a mass corresponding to double the α,β-unsaturated nitrile intermediate is a strong indicator of dimerization.

  • Isolate the Condensation Step: To confirm the efficacy of the initial Knoevenagel condensation, run a small-scale reaction with only the carbonyl compound and the active methylene nitrile with a base.[1] This will help you verify the formation of the crucial α,β-unsaturated nitrile intermediate before the addition of sulfur.[1]

Primary Troubleshooting Actions:

  • Check Reagent Purity: Ensure all starting materials, particularly the carbonyl compound and active methylene nitrile, are pure and dry.[3]

  • Verify Stoichiometry: Inaccurate measurement of reagents can lead to side reactions. Double-check the molar ratios of your reactants, base, and sulfur.[3]

Q2: I have confirmed that dimerization of the α,β-unsaturated nitrile is the major side reaction. Which reaction parameters can I adjust to minimize this?

A2: The formation of the dimer is highly dependent on reaction conditions.[1] Optimizing several key parameters can significantly favor the desired cyclization pathway over dimerization.

  • Temperature Control: Temperature is a critical factor. While some reactions proceed at room temperature, others require heating to facilitate sulfur addition and cyclization.[1][4] However, excessively high temperatures can accelerate side reactions.[3] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal balance for your specific substrates.[1]

  • Solvent Selection: The polarity of the solvent plays a crucial role. Polar solvents like ethanol, methanol, or DMF are commonly used because they can improve the solubility of elemental sulfur and enhance the condensation of intermediates.[1][5] The choice of solvent can directly impact the reaction yield.[5]

  • Base Selection: The base catalyzes the initial Knoevenagel-Cope condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3] The strength and type of base can influence the rate of both the desired reaction and the competing dimerization.

  • Rate of Reagent Addition: Modifying the rate at which reagents are added can sometimes minimize the concentration of the reactive intermediate at any given time, thereby reducing the likelihood of self-condensation or dimerization.[3]

Below is a summary of how reaction parameters can be adjusted to control dimerization.

ParameterAdjustment to Reduce DimerizationRationaleCitations
Temperature Screen a range (e.g., RT, 45°C, 70°C)Suboptimal temperatures can lead to sluggish reactions or increased side product formation.[1][4]
Solvent Use polar solvents (e.g., Ethanol, Methanol, DMF)Enhances solubility and reactivity of sulfur, favoring the desired cyclization.[1][5]
Base Screen different amine bases (e.g., Morpholine, Triethylamine)The choice of base is critical and can significantly impact reaction rates and pathways.[3]
Reagent Addition Adjust the rate of additionCan control the concentration of reactive intermediates, minimizing self-condensation.[3]

Q3: For my sterically hindered substrates, dimerization remains a significant problem despite optimizing reaction conditions. Are there alternative protocols?

A3: Yes, for challenging substrates, particularly those with significant steric hindrance, alternative protocols can be more effective.

  • Two-Step Procedure: Instead of a one-pot synthesis, a two-step approach can be employed. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. In a second step, react the purified intermediate with sulfur and a base. This method can improve yields for sterically hindered ketones.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to reduce reaction times and improve yields, especially for difficult substrates.[3][6] This technique can provide rapid and uniform heating, which may favor the desired reaction pathway.

  • Solvent-Free Mechanochemistry: High-speed ball milling offers a solvent-free alternative. This method combines heating with constant mixing, which can improve reaction rates and yields, particularly for multicomponent reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dimer formation in a Gewald reaction?

A1: The Gewald reaction begins with a Knoevenagel condensation between a carbonyl compound and an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][6] At this stage, the reaction pathway can diverge. The intermediate can either react with sulfur to proceed towards the desired 2-aminothiophene product or it can react with another molecule of itself, leading to an undesired dimer.[1][2] This competition is a key reason for potential low yields.[2]

G cluster_start Starting Materials cluster_pathways Competing Pathways Carbonyl Carbonyl Intermediate α,β-Unsaturated Nitrile Intermediate Carbonyl->Intermediate Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Intermediate + Base Desired_Product 2-Aminothiophene (Desired Product) Intermediate->Desired_Product + Sulfur Dimer Dimer (Side Product) Intermediate->Dimer + Another Intermediate Molecule

Caption: Competing reaction pathways in the Gewald reaction.

Q2: How can I effectively purify the 2-aminothiophene product if some dimer has formed?

A2: If dimerization could not be completely avoided, standard purification techniques are generally effective for separating the desired product from the dimer and other impurities.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]

  • Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Washing: A simple aqueous wash of the crude product can help remove inorganic salts and other polar impurities before further purification.[3]

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis (Optimized to Minimize Dimerization)

This protocol incorporates best practices to favor the formation of the 2-aminothiophene product.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 1.2 eq).

  • Solvent Addition: Add a polar solvent such as ethanol or methanol (20-30 mL).[3][5]

  • Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%) to the stirred mixture.[3]

  • Reaction: Stir the reaction mixture at a pre-optimized temperature (e.g., 45-50 °C).[3] Monitor the reaction progress by TLC. Reactions are typically complete within 2-24 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[3]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[3]

G start Start add_reagents 1. Combine Ketone, Nitrile, and Sulfur in Solvent start->add_reagents add_base 2. Add Base (e.g., Morpholine) add_reagents->add_base heat 3. Heat to Optimal Temp (e.g., 45-50°C) add_base->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Cool, Filter, and Wash Product monitor->workup Reaction Complete purify 6. Purify by Recrystallization or Chromatography workup->purify end_node End purify->end_node

References

troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of thieno[2,3-d]pyrimidines, particularly in addressing low reaction yields.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

Part 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate

The initial and crucial step in many synthetic routes to thieno[2,3-d]pyrimidines is the Gewald reaction, a multicomponent condensation to form a polysubstituted 2-aminothiophene. Low yield in this step will invariably affect the overall yield of the final product.

Question 1: My Gewald reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer: A low or no yield in the Gewald reaction can often be attributed to one or more of the following factors:

  • Ineffective Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile. If this initial step is failing, the rest of the reaction cannot proceed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical.

  • Purity of Starting Materials: Impurities in the ketone/aldehyde, active methylene nitrile, or sulfur can inhibit the reaction.

  • Inefficient Sulfur Addition and Cyclization: The subsequent addition of sulfur and the cyclization to form the thiophene ring are also sensitive to reaction conditions.

To systematically troubleshoot, it is advisable to first confirm the initial Knoevenagel condensation is occurring. This can be done by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base and monitoring the formation of the condensed product by TLC or LC-MS before adding sulfur.

Question 2: I suspect the Knoevenagel condensation is the issue. How can I optimize this step?

Answer: To optimize the Knoevenagel condensation, consider the following:

  • Choice of Base: The basicity of the catalyst is crucial. While tertiary amines like triethylamine or piperidine are common, sometimes a stronger or weaker base may be required depending on the reactivity of your substrates. Some protocols have found success with morpholine or even inorganic bases.

  • Solvent: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they facilitate the condensation.

  • Temperature: While many Gewald reactions proceed at room temperature or with gentle heating (40-60 °C), some less reactive substrates may require higher temperatures.

Question 3: My initial condensation appears to be working, but the final 2-aminothiophene yield is still low. What are the likely causes and solutions?

Answer: If the initial condensation is successful, low yields in the overall Gewald reaction often point to issues with the sulfur addition and cyclization steps, or competing side reactions.

  • Suboptimal Temperature: The temperature for the sulfur addition and cyclization may differ from the optimal temperature for the initial condensation. A temperature that is too low can lead to a slow reaction, while a temperature that is too high can promote side product formation. It is recommended to screen a range of temperatures (e.g., room temperature, 50°C, and reflux) to find the optimum for your specific substrates.

  • Poor Sulfur Solubility: Ensure the elemental sulfur is adequately suspended or dissolved in the reaction mixture. The choice of solvent can impact sulfur's solubility.

  • Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization. The formation of this dimer is highly dependent on reaction conditions. Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[1]

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve the yield of the Gewald reaction.[2][3][4]

Question 4: What are some common impurities from the Gewald reaction and how can they be removed?

Answer: Common impurities include unreacted starting materials, the dimer of the α,β-unsaturated nitrile intermediate, and polysulfides.

  • Purification: The desired 2-aminothiophene product often precipitates from the reaction mixture upon cooling. Washing the precipitate with a cold solvent like ethanol can remove many of the soluble impurities.

  • Recrystallization: For further purification, recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water is often effective.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Ring

The second major stage of the synthesis is the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. Low yields at this stage are also a common challenge.

Question 5: My cyclization of the 2-aminothiophene with formamide is giving a low yield. What can I do to improve it?

Answer: Low yields in the cyclization with formamide can be due to several factors:

  • Incomplete Reaction: The reaction may require prolonged heating at reflux to go to completion. Monitor the reaction by TLC to ensure all the starting material has been consumed.

  • High Temperature Side Reactions: While high temperatures are necessary, they can also lead to decomposition of the starting material or product. Using a large excess of formamide can sometimes help to mitigate this by keeping the reaction temperature more consistent.

  • Alternative Reagents: If optimizing the conditions with formamide is unsuccessful, consider alternative cyclizing agents. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a common alternative that often gives higher yields under milder conditions. The reaction with DMF-DMA forms an intermediate which can then be cyclized with an amine in a Dimroth rearrangement.[5][6]

Question 6: I am attempting a Dimroth rearrangement to form the thieno[2,3-d]pyrimidine, but the yield is poor. How can I troubleshoot this?

Answer: The Dimroth rearrangement is a powerful method for synthesizing substituted thieno[2,3-d]pyrimidines. Low yields can be addressed by:

  • Optimizing Reaction Conditions: The Dimroth rearrangement is often acid-catalyzed and can be sensitive to the choice of acid and solvent. Experiment with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and solvents.

  • Microwave Irradiation: As with the Gewald reaction, microwave-assisted synthesis can significantly improve the yield and reduce the reaction time for the Dimroth rearrangement.[5][6]

  • Steric Hindrance: If you are using a sterically hindered amine for the rearrangement, the reaction may be sluggish. In such cases, longer reaction times or higher temperatures may be necessary.

Question 7: What are some common purification challenges for thieno[2,3-d]pyrimidines and how can they be addressed?

Answer: Purification of thieno[2,3-d]pyrimidines can sometimes be challenging due to their polarity and potential for forming strong intermolecular interactions.

  • Recrystallization: This is often the first method of choice. Common solvents for recrystallization include ethanol, isopropanol, acetonitrile, or DMF/water mixtures.

  • Column Chromatography: If the product is not crystalline or if recrystallization is ineffective at removing impurities, silica gel column chromatography is a viable option. A polar eluent system, such as a gradient of methanol in dichloromethane, is often required.

  • Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents can remove many impurities. For example, washing with diethyl ether can remove non-polar impurities, while washing with water can remove inorganic salts.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of thieno[2,3-d]pyrimidines under various conditions, providing a basis for comparison and optimization.

Table 1: Comparison of Yields for the Gewald Reaction under Conventional Heating vs. Microwave Irradiation

Starting MaterialsReaction ConditionsYield (%)Reference
Cyclohexanone, Malononitrile, SulfurConventional Heating, Reflux in Ethanol with Triethylamine75-85--INVALID-LINK--
Various Ketones, Malononitrile, SulfurMicrowave Irradiation (180W)80-92[3]
Substituted Acetophenones, Malononitrile, SulfurMicrowave Irradiation70-88[2]

Table 2: Yields for the Cyclization of 2-Aminothiophenes to Thieno[2,3-d]pyrimidines

2-Aminothiophene DerivativeCyclizing AgentReaction ConditionsYield (%)Reference
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideReflux, 2h~80--INVALID-LINK--
2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileDMF-DMA then various anilinesMicrowave Irradiation41-83[6]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateUrea190 °C, 3h~85[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidin-4-amine (Cyclization with Formamide)

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of thieno[2,3-d]pyrimidines.

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Gewald Reaction cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Triethylamine) Base->Knoevenagel Knoevenagel->Sulfur_Addition Cyclization Cyclization Sulfur_Addition->Cyclization Aminothiophene 2-Aminothiophene Intermediate Cyclization->Aminothiophene

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Cyclization_Workflow cluster_start Starting Material cluster_methods Cyclization Methods cluster_rearrangement Dimroth Rearrangement cluster_product Final Product Aminothiophene 2-Aminothiophene Intermediate Formamide Method A: With Formamide Aminothiophene->Formamide DMF_DMA Method B: With DMF-DMA Aminothiophene->DMF_DMA Thienopyrimidine Thieno[2,3-d]pyrimidine Formamide->Thienopyrimidine Rearrangement Reaction with Amine DMF_DMA->Rearrangement Rearrangement->Thienopyrimidine

Caption: Alternative cyclization routes to thieno[2,3-d]pyrimidines.

Troubleshooting_Logic cluster_gewald Gewald Reaction Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Yield in Thieno[2,3-d]pyrimidine Synthesis Check_Knoevenagel Is Knoevenagel Condensation Occurring? Start->Check_Knoevenagel Check_Gewald_Conditions Optimize Gewald Reaction Conditions Check_Knoevenagel->Check_Gewald_Conditions Yes Check_Knoevenagel->Check_Gewald_Conditions No, Optimize Condensation Check_Side_Reactions Investigate Side Reactions Check_Gewald_Conditions->Check_Side_Reactions Check_Cyclization_Conditions Optimize Cyclization Conditions Check_Side_Reactions->Check_Cyclization_Conditions Alternative_Reagents Consider Alternative Cyclizing Agents Check_Cyclization_Conditions->Alternative_Reagents Optimize_Purification Optimize Purification Method Check_Cyclization_Conditions->Optimize_Purification Alternative_Reagents->Optimize_Purification

Caption: A logical flowchart for troubleshooting low yields.

References

Technical Support Center: Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Methyl 3-amino-4-methylthiophene-2-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a refrigerator.[1][2] It is crucial to keep it in a tightly sealed container in a cool, dark, and dry place.[3][4] Due to its hygroscopic nature, storage under an inert atmosphere is also recommended to prevent moisture absorption.[1]

Q2: Is this compound stable at room temperature?

A2: While the compound is generally stable under normal conditions, for extended periods, refrigerated storage is advised to minimize potential degradation over time.[2][5][6][7] For short-term use, such as during experimental procedures, it can be handled at ambient temperature.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents.[3][5][6] Contact with such substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the signs of degradation?

A4: A noticeable change in color from its typical pale yellow or off-white appearance, or a change in its physical form, could indicate degradation.[1][4] The product may also become more hazardous with age.[7][8] If you observe any significant changes, it is recommended to re-analyze the material for purity before use.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, which can be induced by high temperatures or reaction with incompatible materials, the compound may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[3][5][6]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Change in color or physical appearance Improper storage (exposure to light, air, or moisture), age-related degradation.1. Verify storage conditions against recommendations (see table below). 2. Perform analytical testing (e.g., HPLC, NMR) to assess purity. 3. If purity is compromised, consider acquiring a fresh batch.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or presence of impurities.1. Check the age of the compound.[7][8] 2. Re-test the material for purity. 3. Ensure proper handling and storage procedures are followed during experiments.
Compound appears clumpy or wet Absorption of moisture due to its hygroscopic nature.[1]1. Store in a desiccator or under an inert atmosphere. 2. If clumping is minor, gently break it up in a dry environment before weighing. 3. For critical applications, use a fresh, properly stored sample.
Summary of Storage Recommendations
Parameter Condition Reference
Temperature Refrigerator[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Store in a dark place[3]
Container Tightly sealed container[3]
Incompatibilities Away from strong oxidizing agents[3][5][6]
Special Note Hygroscopic[1]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general workflow to assess the stability of this compound under specific experimental conditions.

  • Initial Analysis:

    • Obtain a baseline purity profile of a new batch of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or NMR).

    • Document the initial appearance (color and physical state).

  • Stress Conditions:

    • Aliquot the compound into several vials.

    • Expose the vials to various conditions you wish to test (e.g., elevated temperature, different lighting conditions, exposure to air, specific solvent).

    • Maintain a control sample under recommended storage conditions.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week), take a sample from each condition.

    • Analyze the samples using the same analytical method as in the initial analysis.

    • Record any changes in physical appearance.

  • Data Evaluation:

    • Compare the purity profiles of the stressed samples to the control sample and the initial analysis.

    • Quantify the appearance of any new peaks (degradants) and the decrease in the main compound peak.

    • Determine the rate of degradation under each condition.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Suspected Compound Degradation check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere, Container) start->check_storage check_appearance Step 2: Visually Inspect Compound (Color, Physical State) check_storage->check_appearance purity_analysis Step 3: Perform Purity Analysis (e.g., HPLC, NMR) check_appearance->purity_analysis compare_results Step 4: Compare with Specification or Initial Analysis purity_analysis->compare_results decision Is Purity Acceptable? compare_results->decision use_compound Proceed with Experiment decision->use_compound Yes discard_compound Discard and Obtain Fresh Batch decision->discard_compound No

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_conditions Degradation Triggers cluster_products Hazardous Decomposition Products compound This compound trigger1 High Temperature compound->trigger1 trigger2 Strong Oxidizing Agents compound->trigger2 trigger3 Age compound->trigger3 product1 Carbon Monoxide (CO) trigger1->product1 product2 Carbon Dioxide (CO2) trigger1->product2 product3 Nitrogen Oxides (NOx) trigger1->product3 product4 Sulfur Oxides (SOx) trigger1->product4 trigger2->product1 trigger2->product2 trigger2->product3 trigger2->product4 trigger3->product1 trigger3->product2 trigger3->product3 trigger3->product4

Caption: Factors leading to compound degradation.

References

Technical Support Center: Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound, Methyl 3-amino-4-methylthiophene-2-carboxylate.

Properties of this compound

A summary of the key physical and chemical properties is provided below for easy reference.

PropertyValueCitations
Chemical Formula C₇H₉NO₂S[1][2][3]
Molecular Weight 171.22 g/mol [1][2][3]
Appearance White to light yellow or pale yellow solid/crystal powder.[3]
Melting Point 85-88 °C (lit.)[1]
Purity >95% to >98% (depending on supplier)[3]
Storage Conditions Hygroscopic, store in a refrigerator under an inert atmosphere. Keep in a dark, dry, and tightly sealed container.[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding air.[4] This can lead to the solid material becoming clumpy, which can make accurate weighing difficult and potentially introduce water into a moisture-sensitive reaction, which may negatively impact the reaction's outcome.[4]

Q2: How should I properly store this compound to minimize water absorption?

A2: To protect it from atmospheric moisture, this compound should be stored in a tightly sealed container.[4] For enhanced protection, consider wrapping the container's cap with parafilm. It is also recommended to store the container inside a desiccator containing a drying agent, such as silica gel or calcium chloride. For long-term storage, keeping it in a refrigerator under an inert atmosphere is advised.[3]

Q3: The compound has formed clumps. Can I still use it?

A3: Clumping is an indication of water absorption.[4] While you may be able to break up the clumps with a spatula, the presence of water may interfere with your experiment, especially if the reaction is moisture-sensitive.[4] It is highly recommended to dry the compound under a high vacuum before use.[5] For critical applications, determining the water content via Karl Fischer titration is advised.

Q4: What is the best way to weigh and dispense this hygroscopic solid?

A4: The most reliable method for handling highly hygroscopic solids is to work inside a glove box with an inert atmosphere. If a glove box is not available, you can use a glove bag. Alternatively, weigh the compound quickly and in a low-humidity environment. Minimize the time the container is open to the air and securely reseal it immediately after use.[4]

Q5: How can I be certain of the compound's purity and water content before my experiment?

A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The water content should be determined by Karl Fischer titration, which is a standard method for quantifying water in solid samples.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, particularly those related to its hygroscopic nature.

Issue 1: Low or no yield in a moisture-sensitive reaction.

  • Possible Cause: The hygroscopic starting material may have introduced water into the reaction, which could have quenched a water-sensitive reagent or catalyzed an unwanted side reaction.

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

    • Use anhydrous solvents.

    • Dry the this compound under a high vacuum for several hours before use.

    • For highly sensitive reactions, perform a Karl Fischer titration to quantify the water content of the starting material and adjust the stoichiometry of reagents accordingly.

Issue 2: Inconsistent results between different batches of the compound.

  • Possible Cause: Different batches may have absorbed varying amounts of atmospheric moisture, leading to inconsistencies in the actual amount of the active compound being used.

  • Solution:

    • Standardize the handling procedure for the compound. Always dry it under vacuum before use.

    • If possible, determine the purity and water content of each new batch upon receipt.

    • Store the compound in smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Issue 3: Formation of unexpected byproducts.

  • Possible Cause: The presence of water could be promoting side reactions. For instance, in reactions involving acid chlorides, water can lead to the formation of the corresponding carboxylic acid. Aromatic amines can also be susceptible to oxidation, which may be accelerated in the presence of impurities.[6]

  • Solution:

    • Rigorously exclude water from your reaction system.

    • Analyze the crude reaction mixture by techniques like LC-MS to identify the byproducts, which can provide clues about the interfering side reactions.

    • Ensure the compound has not degraded during storage. Aromatic amines can darken over time due to oxidation.[6] If the material has significantly changed color, it may be advisable to use a fresh batch.

Experimental Protocols

Protocol 1: Handling and Dispensing of Hygroscopic this compound

This protocol outlines the best practices for handling this hygroscopic solid in a standard laboratory setting.

Materials:

  • This compound in a tightly sealed container

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Reaction flask

  • Inert gas source (Nitrogen or Argon)

  • Desiccator

Procedure:

  • Allow the container of this compound to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Prepare your reaction flask and have it under an inert atmosphere.

  • Minimize the time the stock bottle is open. Quickly remove the desired amount of the solid using a clean, dry spatula.

  • Immediately and securely reseal the stock bottle, wrap the cap with parafilm, and return it to the desiccator for storage.

  • Weigh the solid quickly on an analytical balance.

  • Promptly add the weighed solid to your reaction flask, preferably against a positive flow of inert gas to prevent the introduction of air.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a general procedure for determining the water content in a solid sample. The specific parameters may need to be optimized for your instrument.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Airtight syringe or sample-locking system

  • This compound sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Accurately weigh a sample of this compound in a sealed container.

  • Quickly transfer the weighed sample into the titration vessel.

  • Begin the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Visualizations

Workflow for Handling Hygroscopic Compounds

G Workflow for Handling Hygroscopic Compounds storage Storage in Desiccator warm Warm to Room Temp in Desiccator storage->warm weigh Weigh Quickly warm->weigh transfer Transfer to Reaction under Inert Gas weigh->transfer seal Reseal and Store weigh->seal reaction Proceed with Reaction transfer->reaction seal->storage

Caption: A workflow for the proper handling of hygroscopic compounds.

Troubleshooting Logic for Failed Reactions

G Troubleshooting Failed Reactions start Low or No Product Yield check_moisture Was the starting material dried? start->check_moisture dry_reagent Dry the reagent under vacuum check_moisture->dry_reagent No check_solvent Were anhydrous solvents used? check_moisture->check_solvent Yes dry_reagent->check_solvent use_anhydrous Use freshly dried solvents check_solvent->use_anhydrous No check_atmosphere Was the reaction run under inert gas? check_solvent->check_atmosphere Yes use_anhydrous->check_atmosphere use_inert Use inert atmosphere (N2 or Ar) check_atmosphere->use_inert No reassess Re-evaluate reaction conditions check_atmosphere->reassess Yes use_inert->reassess

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary routes for the synthesis of this compound:

  • Gewald Reaction: This is a one-pot, three-component reaction involving a ketone, an active methylene compound (like methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3] This method is widely used for preparing substituted 2-aminothiophenes.[4][5]

  • From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene: This method involves the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in a suitable solvent like acetonitrile or N,N-dimethylformamide.[6][7][8]

Q2: What is the general mechanism of the Gewald reaction?

The Gewald reaction proceeds through three main stages:[2][9]

  • Knoevenagel Condensation: A base catalyzes the condensation of the ketone with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][9]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[9]

  • Cyclization and Tautomerization: The intermediate then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[2]

Q3: What are the typical workup procedures for this synthesis?

Workup procedures can vary depending on the synthetic route. Common steps include:

  • Cooling and Precipitation: The reaction mixture is often cooled in an ice bath to induce precipitation of the product.[6][8] An anti-solvent like ether may be added to facilitate this process.[6][8]

  • Filtration: The solid product is collected by filtration. Sometimes, a filter aid like kieselguhr is used for sticky precipitates.[6][8]

  • Washing: The collected solid is typically washed with water and/or an organic solvent to remove impurities.[7]

  • Extraction: In some procedures, the product is extracted from an aqueous layer into an organic solvent like ether or dichloromethane.[6][8] The organic extracts are then combined, dried (e.g., over sodium sulphate), and the solvent is evaporated.[6]

  • Recrystallization/Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., petrol ether) or by column chromatography to obtain the final, pure compound.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient Knoevenagel Condensation (Gewald Route): The initial condensation step is critical. An inappropriate base or the presence of water can hinder this step.[1][9]- Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent to remove water formed during the condensation.[1]
Poor Sulfur Solubility or Reactivity: Elemental sulfur may not be sufficiently soluble or reactive under the reaction conditions.[1]- Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1] - Temperature: Gently heat the reaction mixture (40-60 °C) to enhance sulfur's reactivity, but avoid excessive heat which can lead to side reactions.[1]
Incomplete Reaction: The reaction may not have proceeded to completion.- Reaction Time & Temperature: Increase the reaction time or optimize the temperature.[1] For the hydroxylamine route, refluxing for several hours is common.[6][8]
Presence of Significant Impurities Unreacted Starting Materials: The reaction has not gone to completion.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[1]
Dimerization or Polymerization of Intermediates: Side reactions can occur, leading to byproducts.[1]Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to minimize side reactions.[1]
Residual Elemental Sulfur: Sulfur can be difficult to remove completely from the crude product.[9]- Recrystallization: Recrystallize the product from a suitable solvent.[9] - Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not.[9]
Sticky or Oily Product Incomplete reaction or presence of impurities. Ensure the reaction has gone to completion. Purify the product using column chromatography or recrystallization. In some cases, adding an anti-solvent like ether can help precipitate a solid.[6][8]

Experimental Protocols

Method 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[6][8]
  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate the product. A sticky precipitate may form.

  • Filter the precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water and filter.

  • Basify the filtrate with ammonia and extract with ether (2 x volumes).

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the product.

Quantitative Data:

ParameterValueReference
Yield64%[6]
Melting Point82-83 °C[6]
Method 2: Alternative Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[7]
  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g, 0.5 mole) in N,N-dimethylformamide (435 ml).

  • Add anhydrous ferric chloride (2.43 g, 0.015 mole) and cyanuric chloride (2.77 g, 0.015 mol).

  • Add hydroxylamine hydrochloride (48.6 g, 0.7 mol).

  • Maintain the reaction temperature at 70-90°C for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

  • Filter the resulting solid (filter cake).

  • Wash the filter cake with 500 ml of water and dry to obtain the product.

Quantitative Data:

ParameterValueReference
Yield96.5%[7]
Purity98.3%[7]

Visualizations

experimental_workflow_method1 cluster_reaction Reaction cluster_workup Workup start Dissolve Starting Material in Acetonitrile add_reagent Add Hydroxylamine HCl start->add_reagent reflux Reflux for 5 hours add_reagent->reflux cool Cool in Ice Bath reflux->cool precipitate Add Ether & Precipitate cool->precipitate filter Filter with Kieselguhr precipitate->filter slurry Slurry with Water & Filter filter->slurry basify Basify with Ammonia slurry->basify extract Extract with Ether basify->extract dry Dry & Evaporate extract->dry product Final Product dry->product gewald_reaction_pathway ketone Ketone + Active Methylene Nitrile knoevenagel Knoevenagel Condensation ketone->knoevenagel base Base (e.g., Morpholine) base->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition sulfur Elemental Sulfur (S8) sulfur->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product Methyl 3-amino-4- methylthiophene-2-carboxylate cyclization->product

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of Methyl 3-amino-4-methylthiophene-2-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for methyl 3-amino-4-methylthiophene-2-carboxylate and its closely related structural isomers, offering insights into the influence of substituent placement on chemical shifts.

For this guide, we will compare the predicted NMR data for This compound (1) with the experimental NMR data of two key analogs: Ethyl 2-amino-4-methylthiophene-3-carboxylate (2) and Methyl 3-aminothiophene-2-carboxylate (3) . The comparison with compound 2 is particularly insightful as it represents a positional isomer, differing only in the arrangement of the amino and ester functionalities. Compound 3 provides a valuable reference by illustrating the effect of the methyl group at the C4 position.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its structural analogs.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ, ppm)MultiplicityAssignment
1 (Predicted) CDCl₃~5.5-6.0br sNH₂
~6.5-7.0sH-5
~3.8sOCH₃
~2.2sCH₃ (at C4)
2 (Experimental) [1]CDCl₃6.07sNH₂
5.82sH-5
4.29qOCH₂
2.28sCH₃ (at C4)
1.35tOCH₂CH
3 (Experimental) CDCl₃~5.7br sNH₂
~7.4 (d), ~6.7 (d)d, dH-4, H-5
~3.8sOCH₃

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ, ppm)Assignment
1 (Predicted) CDCl₃~165-170C=O
~150-155C-3
~120-125C-4
~115-120C-5
~100-105C-2
~51OCH₃
~15CH₃ (at C4)
2 (Experimental) [1]CDCl₃166.13C=O
164.17C-2
136.71C-4
106.72C-5
102.85C-3
59.54OCH₂
18.40CH₃ (at C4)
14.40OCH₂C H₃
3 (Experimental) CDCl₃~165C=O
~150C-3
~125C-4
~115C-5
~105C-2
~51OCH₃

Experimental Protocols

The experimental data cited for the alternative compounds were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such spectra is as follows:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

Structural and Signaling Pathway Visualization

The chemical structures and the assignment of the NMR signals can be visualized to better understand the relationships between the different protons and carbons in the molecules.

cluster_1 This compound (1) cluster_2 Ethyl 2-amino-4-methylthiophene-3-carboxylate (2) cluster_3 Methyl 3-aminothiophene-2-carboxylate (3) img1 img1 img2 img2 img3 img3 A Target Compound: This compound D Acquire/Predict NMR Data (¹H and ¹³C) A->D B Alternative 1: Ethyl 2-amino-4-methylthiophene-3-carboxylate B->D C Alternative 2: Methyl 3-aminothiophene-2-carboxylate C->D E Tabulate and Compare Chemical Shifts (δ) and Multiplicities D->E F Analyze Substituent Effects on Chemical Environment E->F G Structural Elucidation and Comparative Analysis F->G

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods and alternative analytical techniques for the characterization and quantification of Methyl 3-amino-4-methylthiophene-2-carboxylate. This compound is a key intermediate in the synthesis of the local anesthetic Articaine and is also considered a potential impurity (Articaine Impurity I) in the final drug product. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical products.

This document outlines the principles, experimental considerations, and expected performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Workflow for the Synthesis of Articaine

The analysis of this compound is often a critical step in the quality control of the Articaine synthesis process. The following diagram illustrates the synthetic route from the intermediate to the final active pharmaceutical ingredient (API).

Articaine Synthesis Workflow cluster_synthesis Articaine Synthesis cluster_analysis Analytical Control Points Intermediate Methyl 3-amino-4- methylthiophene-2-carboxylate Amidation Amidation with 2-chloropropionyl chloride Intermediate->Amidation Step 1 QC1 QC on Starting Material Intermediate->QC1 Amide_Intermediate Amide Intermediate Amidation->Amide_Intermediate Amination Amination with propylamine Amide_Intermediate->Amination Step 2 QC2 In-process Control Amide_Intermediate->QC2 Articaine_Base Articaine (Free Base) Amination->Articaine_Base Salification Salification with Hydrochloric Acid Articaine_Base->Salification Step 3 Articaine_HCl Articaine HCl (API) Salification->Articaine_HCl QC3 Final Product Impurity Profiling Articaine_HCl->QC3

Articaine Synthesis and Quality Control Workflow.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for identification, quantification, sensitivity, and the complexity of the sample matrix.

ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation by liquid chromatography followed by ionization and tandem mass analysis.Separation by liquid chromatography with detection by UV absorbance.
Sample Volatility RequiredNot RequiredNot Required
Specificity High (based on retention time and mass spectrum)Very High (based on retention time and specific mass transitions)Moderate (based on retention time and UV spectrum)
Sensitivity (Typical) Low ngLow pg to fgHigh ng to low µg
Quantitation GoodExcellentGood
Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow
Primary Use Case Identification and quantification of volatile and semi-volatile impurities.Trace-level quantification and confirmation in complex matrices.Routine quality control, purity assessment, and content uniformity.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following sections provide representative methodologies for each technique.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility. The primary amino group may require derivatization to improve peak shape and thermal stability, although direct analysis is often possible.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split 10:1).

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace levels of the compound in complex matrices such as biological fluids or in the presence of other synthesis-related impurities.

  • Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 6 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key Mass Transitions (MRM):

    • Precursor Ion (Q1): m/z 172.1 [M+H]⁺

    • Product Ion (Q3) for Quantitation: m/z 139.1

    • Product Ion (Q3) for Confirmation: m/z 112.1

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for routine quality control, such as purity assessments of the intermediate before its use in the next synthesis step.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). A typical starting condition could be 60:40 Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 234 nm and 310 nm, corresponding to the absorbance maxima of the aminothiophene chromophore.

Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is key to method development in mass spectrometry for both identification and quantification. For this compound, electron ionization (EI) typically results in characteristic fragments.

The molecular ion ([M]⁺˙) is expected at m/z 171. The most prominent peak observed in the NIST library data is at m/z 139. This corresponds to the loss of a methoxy group (-OCH₃, 32 Da), a common fragmentation pathway for methyl esters.

fragmentation cluster_frag Proposed EI Fragmentation Pathway Parent This compound [M]⁺˙ m/z = 171 Loss - •OCH₃ (Loss of Methoxy Radical) Parent->Loss Fragment Acylium Ion Fragment m/z = 139 Loss->Fragment

Proposed fragmentation of the target compound.

This fragmentation provides a specific and stable ion that can be used for selected ion monitoring (SIM) in GC-MS or as a product ion in LC-MS/MS, enhancing the selectivity and sensitivity of the analysis.

A Comparative Guide to the Biological Activity of Methyl 3-amino-4-methylthiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Methyl 3-amino-4-methylthiophene-2-carboxylate and its structurally related analogs. The thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of this compound analogs. Direct comparison between studies should be made with caution due to variations in experimental conditions, such as cell lines and bacterial strains used.

Anticancer Activity

The anticancer activity of thiophene derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

CompoundCancer Cell LineIC50 (µM)Reference
Analog 1 (TP 5) HepG2 (Liver)Not explicitly stated, but showed high cytotoxicity[2]
SMMC-7721 (Liver)Not explicitly stated, but showed high cytotoxicity[2]
Analog 2 (Compound 480) HeLa (Cervical)12.61 µg/mL[3]
HepG2 (Liver)33.42 µg/mL[3]
Analog 3 (Compound 3b) HepG2 (Liver)3.105 ± 0.14[4]
PC-3 (Prostate)2.15 ± 0.12[4]
Analog 4 (Compound 2) MCF-7 (Breast)0.013[5]
Analog 5 (Compound 3) MCF-7 (Breast)SI = 19.3[5]

Note: "TP" stands for thiophene derivative as designated in the cited study. "SI" refers to the selectivity index. Conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Analog SeriesBacterial/Fungal StrainMIC (µM/mL or µg/mL)Reference
Thiophene-2-carboxamide derivatives (7a-c) P. aeruginosaInhibition zone: 20 mm (86.9% activity)[6]
S. aureusInhibition zone: 20 mm (83.3% activity)[6]
B. subtilisInhibition zone: 19 mm (82.6% activity)[6]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (S1) B. subtilis0.81 µM/mL[1]
S. aureus0.81 µM/mL[1]
E. coli0.81 µM/mL[1]
S. typhi0.81 µM/mL[1]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (S4) A. niger0.91 µM/mL[1]
C. albicans0.91 µM/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of these thiophene derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • This compound analogs

  • Cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

  • This compound analogs

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

General Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action synthesis Synthesis of Thiophene Analogs cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay Active Compounds pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Workflow for in vitro anticancer screening.
Potential Signaling Pathway for Anticancer Activity

Some thiophene derivatives have been suggested to induce apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be activated by these compounds.

apoptosis_pathway compound Thiophene Analog bax Bax/Bak Activation compound->bax Induces mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes mic_workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Thiophene Analog serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

References

A Comparative Guide to the X-ray Crystallography of Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallographic data for various aminothiophene derivatives, supported by experimental data. Aminothiophenes are a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for two aminothiophene derivatives, providing a basis for structural comparison. This data is fundamental for understanding the molecular packing in the crystal lattice and identifying key structural features.[1][2][3]

ParameterCompound 1: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneCompound 2: (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Chemical Formula C₁₅H₁₅NOSC₁₃H₁₂ClNOS
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Unit Cell Dimensions a = 9.2080(4) Åb = 14.0485(7) Åc = 10.3826(6) Åα = 90°β = 90°γ = 90°a = 10.6092(8) Åb = 10.8355(8) Åc = 11.1346(9) Åα = 90°β = 98.643(6)°γ = 90°
Molecules per Unit Cell (Z) 44
Data Collection Temperature Room TemperatureRoom Temperature & 130(1) K

Experimental Protocols

The determination of the crystal structure of aminothiophene derivatives is a meticulous process involving several key steps. The following protocol provides a generalized methodology for single-crystal X-ray diffraction analysis.[4][5]

1. Crystal Growth and Selection: High-quality single crystals are essential for successful X-ray diffraction analysis.[4] Crystals of the aminothiophene derivative of interest are typically grown by slow evaporation of a saturated solution, for example, from 2-butanone.[1][2] A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[4]

2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature, such as 100-173 K.[4][5] A monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å or CuKα radiation, λ = 1.54178 Å) is directed at the crystal.[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD detector.[1][2]

3. Data Reduction and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors. The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques.[5] Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[5]

4. Structure Refinement and Validation: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed at idealized positions.[5] The final refined structure is validated using various crystallographic metrics. The crystallographic data is often deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) for public access.[1][6]

Visualizations

To illustrate the process of determining the crystal structure of aminothiophene derivatives, the following diagrams outline the general experimental workflow and a conceptual representation of how this structural information is utilized in drug development.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Aminothiophene Derivative purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: General workflow for single-crystal X-ray crystallography.

structure_based_design cluster_structure Structural Biology cluster_design Computational Chemistry cluster_synthesis_optimization Medicinal Chemistry xray X-ray Crystallography of Aminothiophene Derivative structure 3D Molecular Structure xray->structure docking Molecular Docking structure->docking target Biological Target (e.g., Receptor) target->docking sar Structure-Activity Relationship (SAR) docking->sar optimization Lead Optimization sar->optimization new_synthesis Synthesis of New Derivatives optimization->new_synthesis new_synthesis->xray Iterative Refinement

Caption: Role of crystallography in structure-based drug design.

References

A Comparative Study of Catalysts for Direct Arylation of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct C-H arylation of thiophenes has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes, which are key structural motifs in numerous pharmaceuticals, organic electronic materials, and fine chemicals. This guide provides a comparative overview of common catalytic systems, focusing on their performance, substrate scope, and reaction conditions, supported by experimental data from recent literature.

Catalyst Performance Comparison

The choice of catalyst is paramount for achieving high efficiency and selectivity in the direct arylation of thiophenes. Palladium complexes have been extensively studied and remain the workhorse for this transformation. However, the development of catalysts based on more earth-abundant metals like nickel and the unique reactivity offered by ruthenium complexes are expanding the synthetic toolbox. The following table summarizes the performance of representative catalytic systems.

Catalyst SystemAryl HalideThiophene DerivativeBaseSolventTemp (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Pd(OAc)₂4-BromobenzonitrileThiopheneKOAcDMAc130200.280[1][2]
Pd(OAc)₂4-BromoacetophenoneThiopheneKOAcDMAc130200.276[1]
Pd(OAc)₂2-BromobenzonitrileThiopheneKOAcDMAc130200.274[1][3]
Pd₂(dba)₃·CHCl₃4-IodoanisoleBenzo[b]thiopheneAg₂CO₃HFIP24162.595 (C3-arylation)[4]
NiCl₂·glyme / bipyridineAryl IodideThiopheneLiHMDSDioxane120202.5up to 99[5][6]
[RuCl₂(p-cymene)]₂ / MesCOOHAryl Bromide2-(Pyrimidin-2-yl)thiopheneK₂CO₃Toluene120242.5High (Qualitative)[7]

Table 1: Comparison of Catalytic Systems for the Direct Arylation of Thiophenes. This table presents a selection of catalytic systems with their respective reaction parameters and yields for the arylation of thiophene and its derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for palladium- and nickel-catalyzed direct arylation of thiophenes.

Protocol 1: Phosphine-Free Palladium-Catalyzed 2-Arylation of Thiophene[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Thiophene

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Argon atmosphere

  • Schlenk tube

Procedure:

  • To a Schlenk tube are added the aryl bromide (1 mmol), potassium acetate (1.2 mmol), and palladium(II) acetate (0.002 mmol, 0.2 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Thiophene (8 mmol) and N,N-dimethylacetamide (5 mL) are then added under argon.

  • The reaction mixture is stirred at 130 °C for 20 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the 2-arylthiophene.

Protocol 2: Nickel-Catalyzed Direct Arylation Polymerization of Thiophenes[5]

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • Bipyridine

  • Poly(hetero)aryl iodide

  • Di- or tri-thiophene derivative

  • Lithium hexamethyldisilazide (LiHMDS)

  • Dioxane

  • Argon atmosphere

Procedure:

  • In a glovebox, a reaction vessel is charged with the di- or tri-thiophene derivative (0.25 mmol), the poly(hetero)aryl iodide (0.5 to 1.5 equiv.), NiCl₂·glyme (2.5 mol%), and bipyridine (2.5 mol%).

  • Anhydrous dioxane (4 mL) is added, and the mixture is stirred.

  • Lithium hexamethyldisilazide (0.55 mmol) is added, and the vessel is sealed.

  • The reaction mixture is heated at 120 °C for 20 hours.

  • After cooling, the resulting polymer is collected by filtration, washed, and dried to yield the cross-linked thiophene-based polymer.

Mechanistic Considerations and Workflow

The direct arylation of thiophenes typically proceeds through a catalytic cycle involving C-H activation. The generally accepted mechanism for palladium-catalyzed reactions involves oxidative addition of the aryl halide to the Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step at the thiophene C-H bond, and finally reductive elimination to afford the arylated thiophene and regenerate the Pd(0) catalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Catalyst, Base, and Aryl Halide reactants Add Thiophene and Solvent start->reactants Under Inert Gas heat Heat under Inert Atmosphere reactants->heat cool Cool to RT heat->cool After specified time quench Quench Reaction cool->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

General workflow for direct arylation of thiophenes.

Conclusion

The direct arylation of thiophenes is a rapidly evolving field, with significant advancements in catalyst development. While phosphine-free palladium systems offer a cost-effective and efficient route with low catalyst loadings[8][9], nickel-based catalysts provide a promising alternative using a more earth-abundant metal[5][6]. Ruthenium catalysts, although less common, can offer unique reactivity and selectivity, particularly with the use of directing groups. The choice of the optimal catalyst system will depend on the specific thiophene substrate, the aryl halide, and the desired regioselectivity, with ongoing research continuing to provide more efficient and versatile methodologies.

References

Navigating Purity Analysis of Aminothiophenes: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of aminothiophene derivatives is a critical step in the journey from discovery to therapeutic application. The choice of analytical methodology for purity determination directly impacts the reliability and accuracy of results. This guide provides an objective comparison of three key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the validation of aminothiophene purity, supported by experimental data and detailed protocols.

Aminothiophenes are a class of sulfur-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1] Impurities, which can arise from the synthesis process or degradation, can affect the safety and efficacy of the final drug product.[2][3] Therefore, robust and validated analytical methods are essential for their detection and quantification.

At a Glance: Comparing Analytical Methods

The selection of an appropriate analytical technique hinges on the specific properties of the aminothiophene derivative and the potential impurities. High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally labile compounds, while Gas Chromatography (GC) excels in the analysis of volatile and thermally stable substances.[4][5] Capillary Electrophoresis (CE) offers a high-efficiency alternative, particularly for charged molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Typical Analytes Non-volatile, thermally unstable compounds.Volatile, thermally stable compounds.Charged molecules, isomers.
Selectivity High, tunable with mobile phase and stationary phase chemistry.High, dependent on column chemistry and temperature programming.Very high, excellent for resolving closely related compounds.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with sensitive detectors like FID and MS.Excellent, particularly with laser-induced fluorescence (LIF) detection.
Speed Moderate, typical run times of 10-60 minutes.[4]Fast, with run times often in the range of minutes.[4]Very fast, with analyses completed in minutes.
Cost Higher initial investment and solvent costs.[4]Lower initial investment and operational costs.[4]Moderate initial investment.

Deep Dive: Performance Data from Validated Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of a broad range of pharmaceutical compounds. For aminothiophene derivatives, which are often non-volatile solids, reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.

Table 1: HPLC Validation Parameters for a Thiophene Derivative

Validation ParameterResult
Linearity (Concentration Range)5 - 15 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from degradation products

Data synthesized from a study on a thiophene-containing compound.

Gas Chromatography (GC)

GC is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process or certain degradation products. When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.

Table 2: GC-FID Validation Parameters for an Amino Compound

Validation ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Accuracy (% Recovery)97.9% - 102.5%
Precision (% RSD)< 3.0%
SpecificityGood resolution from related substances

Data synthesized from a study on an amino-containing active pharmaceutical ingredient.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be particularly advantageous for the analysis of charged aminothiophene derivatives or for separating closely related impurities and isomers.

Table 3: CE Validation Parameters for Heterocyclic Aromatic Amines

Validation ParameterResult
Linearity (Concentration Range)0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD, migration time)< 1.0%
Precision (% RSD, peak area)< 5.0%
SpecificityHigh resolution of closely related amines

Data synthesized from a study on the analysis of heterocyclic aromatic amines.

Experimental Protocols: A Closer Look

Detailed and well-documented experimental protocols are the foundation of reproducible and reliable analytical results. The following sections outline typical methodologies for each technique.

HPLC Method for Aminothiophene Purity

A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the aminothiophene derivative (e.g., 254 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the aminothiophene sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the validated linear range.

GC Method for Volatile Impurities

This method is designed to detect and quantify residual solvents and other volatile impurities that may be present in the aminothiophene sample.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate solvents with different boiling points.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID)

  • Split Ratio: e.g., 10:1

Sample Preparation (Headspace):

  • Accurately weigh the aminothiophene sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.

  • Seal the vial and incubate at a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to partition into the headspace before injection.

CE Method for Purity Analysis

Capillary electrophoresis can provide rapid and high-efficiency separations of aminothiophenes and their charged impurities.

Instrumentation:

  • Capillary electrophoresis system with a UV or PDA detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, e.g., 50 µm ID, effective length of 40 cm.

  • Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at a specific pH, potentially with an organic modifier like methanol to improve resolution.

  • Voltage: 20-30 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at a wavelength appropriate for the aminothiophene.

Sample Preparation:

  • Dissolve the aminothiophene sample in the BGE or a compatible low-conductivity buffer to an appropriate concentration.

Visualizing the Workflow and Logic

To better understand the processes involved in method validation and the relationship between different validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing Sample Aminothiophene Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject GC GC Analysis Preparation->GC Inject CE CE Analysis Preparation->CE Inject Chromatogram Chromatogram / Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report

A generalized workflow for the purity analysis of aminothiophenes.

validation_parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

The logical relationship between key analytical method validation parameters.

Conclusion: Selecting the Optimal Method

The validation of analytical methods for aminothiophene purity is a multi-faceted process that requires careful consideration of the analyte's properties and the potential impurities.

  • HPLC stands out as a versatile and robust technique, particularly for the primary purity assessment of a wide range of aminothiophene derivatives. Its ability to handle non-volatile and thermally labile compounds makes it a go-to method.

  • GC is an indispensable tool for the analysis of volatile impurities, especially residual solvents, which are a common concern in pharmaceutical manufacturing.[6][7] Its high sensitivity and speed are significant advantages for this specific application.

  • Capillary Electrophoresis offers a powerful, high-resolution alternative, especially beneficial for complex mixtures, chiral separations, or when dealing with charged aminothiophene species.

Ultimately, a comprehensive purity analysis of an aminothiophene drug substance may necessitate the use of a combination of these techniques to address the full spectrum of potential impurities. The choice of method should be guided by a thorough understanding of the molecule, its synthesis, and its degradation pathways, all within the framework of regulatory guidelines to ensure the delivery of safe and effective medicines.

References

Spectral Comparison Guide: Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed spectral comparison of the starting material, salicylic acid, and the final product, acetylsalicylic acid (aspirin), from a common esterification reaction. The synthesis involves the O-acetylation of salicylic acid using acetic anhydride with an acid catalyst.[1][2] By comparing the spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confirm the successful conversion of the starting material, identify the structure of the final product, and assess its purity.

Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the synthesis of aspirin from salicylic acid and acetic anhydride.[3][4][5]

  • Reactant Measurement : Weigh approximately 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, measure 5.0 mL of acetic anhydride in a graduated cylinder.

  • Reaction Setup : Add the acetic anhydride to the Erlenmeyer flask containing the salicylic acid. Carefully add 5-8 drops of a strong acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid) to the mixture.[3][6]

  • Heating : Gently swirl the flask to mix the reactants. Heat the mixture in a water bath maintained at 70-80°C for approximately 15 minutes.[5]

  • Quenching and Crystallization : Cautiously add 2 mL of deionized water to the warm flask to decompose any excess acetic anhydride. Once the reaction subsides, add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of the aspirin product.[4]

  • Isolation : Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.

  • Purification (Recrystallization) : Transfer the crude product to a beaker and add a minimum amount of warm ethanol to dissolve the solid. Slowly add cold water until the solution becomes cloudy, then cool the mixture in an ice bath to recrystallize the pure aspirin.[4]

  • Drying : Collect the purified crystals by vacuum filtration and allow them to air-dry completely before weighing and proceeding with spectral analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and chemical environment of atomic nuclei.[7]

  • Sample Preparation : Dissolve 5-10 mg of the sample (salicylic acid or aspirin) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[8]

  • Tube Loading : Transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer being used.

  • Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Data Acquisition : Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.[9]

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Sample Preparation : Place a small amount of the dry solid sample directly onto the crystal stage of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition : Lower the instrument's anvil to press the sample firmly against the ATR crystal.

  • Spectrum Collection : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[11]

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12][13]

  • Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by chromatography.[13]

  • Ionization : In the ion source, vaporized sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Impact ionization), causing them to ionize and fragment.[14]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[15]

  • Detection : A detector measures the abundance of ions at each m/z value, and the data is plotted as a mass spectrum.[15]

Data Presentation

¹H NMR Spectral Data Comparison
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Salicylic Acid)Assignment (Aspirin)Key Change
~11.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)Carboxylic Acid (-COOH)[16]Position shifts slightly.
~10.0Broad Singlet1HPhenolic Hydroxyl (-OH)AbsentDisappearance
8.12Doublet-Aromatic (H6)Aromatic (H6)[16]Minor shift.
7.66Triplet-Aromatic (H4)Aromatic (H4)[16]Minor shift.
7.28Triplet-Aromatic (H5)Aromatic (H5)[16]Minor shift.
7.16Doublet-Aromatic (H3)Aromatic (H3)[16]Minor shift.
2.36Singlet3HAbsentAcetyl Methyl (-COCH₃)[17]Appearance

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

IR Spectral Data Comparison
Wavenumber (cm⁻¹)Functional GroupSalicylic AcidAcetylsalicylic Acid (Aspirin)Key Change
3300-2500O-H Stretch (Carboxylic Acid)Present (Broad)[18]Present (Broad)[19]Retained
~3200O-H Stretch (Phenol)Present (Broad)[18]AbsentDisappearance
~1750C=O Stretch (Ester)AbsentPresent (Sharp)[19]Appearance
~1680C=O Stretch (Carboxylic Acid)Present (Sharp)[20]Present (Sharp)[19]Retained
Mass Spectrometry Data Comparison
ParameterSalicylic AcidAcetylsalicylic Acid (Aspirin)Key Change
Molecular FormulaC₇H₆O₃C₉H₈O₄Addition of C₂H₂O
Molecular Weight138.12 g/mol 180.16 g/mol Increase of 42.04 g/mol
Molecular Ion Peak (M⁺)m/z = 138m/z = 180Shift to higher m/z

Visualizations

experimental_workflow cluster_materials Inputs cluster_synthesis Synthesis & Purification cluster_output Output & Analysis SA Salicylic Acid React 1. Reaction (Heating) SA->React AA Acetic Anhydride AA->React Cat Acid Catalyst Cat->React Precip 2. Quenching & Precipitation React->Precip Filter1 3. Isolation (Vacuum Filtration) Precip->Filter1 Recryst 4. Purification (Recrystallization) Filter1->Recryst Product Final Product (Aspirin) Recryst->Product Analysis Spectral Analysis (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis and analysis of aspirin.

spectral_comparison cluster_compounds Compounds cluster_techniques Analytical Techniques Start Salicylic Acid (Starting Material) NMR ¹H NMR Start->NMR Phenolic -OH peak present IR IR Spectroscopy Start->IR Phenolic O-H stretch present MS Mass Spectrometry Start->MS M⁺ at m/z = 138 Product Acetylsalicylic Acid (Final Product) Product->NMR Phenolic -OH peak absent Acetyl -CH₃ peak appears Product->IR Ester C=O stretch appears Product->MS M⁺ at m/z = 180

Caption: Logical diagram of the spectral comparison between reactants and products.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized intermediates is a cornerstone of pharmaceutical development. Methyl 3-amino-4-methylthiophene-2-carboxylate, a key building block and a known impurity in the synthesis of the local anesthetic Articaine, requires robust analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei.[2][3]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for separating a wide range of impurities.Suitable for volatile and thermally stable impurities.Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation.
Sensitivity High (typically ppm to ppb levels). LOD and LOQ for impurities are generally low.[4][5]Very high (ppb to ppt levels), especially for volatile impurities.[1]Generally lower sensitivity than chromatographic methods (typically requires mg of sample).
Accuracy & Precision High accuracy and precision with proper validation.High accuracy and precision, particularly with the use of internal standards.High accuracy as a primary ratio method; does not require a reference standard of the analyte.[6]
Common Impurities Detected Starting materials (e.g., 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene), by-products, and other Articaine-related impurities.[1][7]Volatile organic compounds, residual solvents from synthesis.Structural isomers and impurities with distinct NMR signals.
Limitations Requires reference standards for impurity identification and quantification. Can be time-consuming for method development.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a reverse-phase HPLC procedure for this compound.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water containing 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram. For quantification of specific impurities, calibration curves should be prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of volatile impurities in pharmaceutical intermediates.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

  • Quantification: Purity is typically assessed by identifying and quantifying any volatile impurities. The percentage of each impurity can be estimated based on its peak area relative to the total ion chromatogram (TIC) area, or more accurately by using an internal standard and creating a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of the synthesized compound using an internal standard.[9][10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to the tube and dissolve the sample completely.

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard single-pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

Common Impurities

A thorough purity assessment requires an understanding of potential impurities that may arise during the synthesis. For this compound, common impurities can include:

  • Starting Materials: Unreacted 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride. [7]* By-products of the Synthesis: Side-reaction products formed during the cyclization and aromatization steps.

  • Articaine-Related Impurities: As this compound is a precursor and impurity in Articaine synthesis, other related substances from the Articaine synthetic route may be present. [1][11]* Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, or extreme pH).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Comprehensive Purity Analysis cluster_reporting Final Reporting Synthesized_Product Synthesized Methyl 3-amino-4- methylthiophene-2-carboxylate Initial_Checks Initial Checks (TLC, Melting Point) Synthesized_Product->Initial_Checks HPLC HPLC Analysis (Non-volatile impurities) Initial_Checks->HPLC GCMS GC-MS Analysis (Volatile impurities, Residual Solvents) Initial_Checks->GCMS qNMR qNMR Analysis (Absolute Purity, Structural Confirmation) Initial_Checks->qNMR Data_Integration Data Integration & Comparison HPLC->Data_Integration GCMS->Data_Integration qNMR->Data_Integration Final_Report Certificate of Analysis (Purity Statement) Data_Integration->Final_Report

Workflow for Purity Assessment.

Analytical_Technique_Relationship cluster_detection Detection & Identification HPLC HPLC (Separation of non-volatiles) UV_Detector UV Detector (Quantitative) HPLC->UV_Detector Coupling MS_Detector Mass Spectrometer (Identification & Quantification) HPLC->MS_Detector LC-MS GC GC (Separation of volatiles) GC->MS_Detector Coupling qNMR qNMR (Absolute Quantification & Structure) Purity_Assessment

Relationship Between Analytical Techniques.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of pharmaceuticals. A multi-faceted approach utilizing HPLC, GC-MS, and qNMR provides a comprehensive understanding of the impurity profile. HPLC is the workhorse for detecting and quantifying non-volatile impurities, while GC-MS excels at identifying volatile and semi-volatile components. qNMR offers the distinct advantage of being a primary method for determining absolute purity without the need for specific reference standards, while also providing structural confirmation. The selection and combination of these techniques should be guided by the specific requirements of the drug development stage and regulatory guidelines.

References

literature comparison of Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthesis methodologies, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable route for your research needs.

Yield Comparison of Synthesis Methods

The following table summarizes the reported yields for different methods of synthesizing this compound.

Synthesis MethodStarting MaterialReagentsReported Yield (%)
Method 1: From 2-Oxotetrahydrothiophene Derivative (Uncatalyzed) 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochloride64 - 73%
Method 2: From 2-Oxotetrahydrothiophene Derivative (Catalyzed) 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochloride, Anhydrous ferric chloride, Cyanuric chloride96.5%[1]
Method 3: Gewald Reaction Ketone, α-Cyanoester, Elemental SulfurBase (e.g., Morpholine, Triethylamine)35 - 85% (General)

Detailed Experimental Protocols

Method 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (Uncatalyzed)

This method involves the reaction of a cyclic ketoester with hydroxylamine hydrochloride. Two variations with slightly different work-up procedures and reported yields have been documented.

Protocol A (64% Yield):

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) and bring the solution to a boil.[2]

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.[2]

  • Cool the reaction mixture in an ice bath and add dry ether (50 ml), resulting in the formation of a sticky precipitate.

  • Filter the precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.

  • Extract the aqueous layer with ether (2x).

  • Dry the combined ether extracts over sodium sulphate, filter, and evaporate the solvent to obtain the product.[2]

Protocol B (73% Yield):

A similar procedure is reported to yield 73% of the title compound, which is crystallized from petrol ether (bp 60°-80°).

Method 2: Catalyzed Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This improved method utilizes catalysts to achieve a significantly higher yield.

Protocol (96.5% Yield):

  • Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[1]

  • Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride to the solution.[1]

  • Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.[1]

  • Maintain the reaction mixture at 70-90°C for 4 hours.[1]

  • Evaporate the solvent under reduced pressure.

  • To the residue, add 600 ml of 25% ammonia water and stir for half an hour.

  • Filter the resulting solid, wash with 500 ml of water, and dry to obtain 82.5 g of methyl 3-amino-4-methyl-2-thiophenecarboxylate (96.5% yield).[1]

Method 3: Gewald Reaction (General Protocol)

Representative Protocol:

  • To a mixture of the appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[6]

  • Stir the reaction mixture at 45 °C for 3 hours.[6]

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.[6]

Visualizing the Synthesis Workflows

To better understand the experimental processes, the following diagrams illustrate the generalized workflows for the described synthesis methods.

G cluster_0 Method 1 & 2: From 2-Oxotetrahydrothiophene Derivative A Dissolve Starting Material in Solvent B Add Reagents (and Catalysts for Method 2) A->B C Heat Reaction Mixture (Reflux or 70-90°C) B->C D Work-up C->D E Isolation & Purification D->E F Final Product E->F

Caption: Generalized workflow for the synthesis from a 2-oxotetrahydrothiophene derivative.

G cluster_1 Method 3: Gewald Reaction G Mix Ketone, Cyanoester, & Sulfur in Solvent H Add Base G->H I Heat Reaction Mixture H->I J Cool to Room Temperature I->J K Filter & Wash Precipitate J->K L Recrystallization K->L M Final Product L->M

Caption: Generalized workflow for the Gewald three-component reaction.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1).

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential effects to ensure appropriate handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2][3]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4]Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][5]Prevents skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use a NIOSH/MSHA approved respirator or equivalent if ventilation is inadequate or dust is generated.[2][6] A dust mask of type N95 (US) is recommended.[2]Minimizes inhalation of dust, which can cause respiratory irritation.[1][2][3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1][6]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.

  • Procedural Precautions: Avoid generating dust.[1] Do not breathe dust, fumes, or vapors.[1][4] Avoid contact with skin, eyes, and clothing.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from strong oxidizing agents.[1][4]

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed if safe Use Fume Hood Use Fume Hood Don PPE->Use Fume Hood Handle Compound Handle Compound Use Fume Hood->Handle Compound Clean Work Area Clean Work Area Handle Compound->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] Seek medical attention if you feel unwell.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water and get medical attention.[4]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory and environmental safety.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]

  • Clean: Clean the spill area thoroughly.

Waste Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][4]

  • Do not empty into drains.[4]

  • Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Disposal Decision Tree Waste Generated Waste Generated Is it Contaminated? Is it Contaminated? Waste Generated->Is it Contaminated? Dispose as Hazardous Waste Dispose as Hazardous Waste Is it Contaminated?->Dispose as Hazardous Waste Yes Consult Safety Officer Consult Safety Officer Is it Contaminated?->Consult Safety Officer No/Unsure

Caption: Decision tree for the proper disposal of waste containing the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-4-methylthiophene-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。